Tafenoquine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHLFPGPEGDCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106635-81-8 (maleate) | |
| Record name | Tafenoquine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90869466 | |
| Record name | Tafenoquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Tafenoquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
106635-80-7 | |
| Record name | Tafenoquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106635-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tafenoquine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tafenoquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tafenoquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAFENOQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262P8GS9L9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and development history of Tafenoquine as an 8-aminoquinoline
An In-depth Technical Guide to the Discovery and Development of Tafenoquine as an 8-Aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an 8-aminoquinoline derivative, represents a significant advancement in antimalarial therapy, particularly for the radical cure of Plasmodium vivax malaria. Developed as a long-acting analogue of primaquine, its single-dose regimen for relapse prevention addresses the adherence challenges associated with the 14-day primaquine course. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, intended for professionals in the field of drug development and tropical medicine.
Discovery and Historical Context
The journey of this compound (formerly WR238605) began in 1978 at the Walter Reed Army Institute of Research (WRAIR)[1][2][3][4]. Its development was part of a broader U.S. Army antimalarial drug development program initiated in response to the challenges of drug-resistant malaria encountered during the Vietnam War[5]. The primary goal was to find a safer, more effective, and longer-acting alternative to primaquine for the radical cure of relapsing malaria[1].
Primaquine, another 8-aminoquinoline developed during World War II, was the only drug available that could eradicate the dormant liver-stage parasites (hypnozoites) of P. vivax and P. ovale, which are responsible for malarial relapses[2][3][6]. However, primaquine's short half-life necessitates a 14-day treatment course, leading to poor patient adherence in real-world settings[7][8]. Furthermore, like other 8-aminoquinolines, it can induce severe hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency[9].
This compound was synthesized as an analogue of primaquine with a key structural modification—a 5-phenoxy group—which significantly increases its metabolic stability and extends its half-life[10]. Despite its discovery in the late 1970s, development was slow for several decades. Renewed interest in malaria eradication spurred a collaboration in 2008 between WRAIR, GlaxoSmithKline (GSK), and the Medicines for Malaria Venture (MMV) to advance its clinical development[1][3][4][7].
Development and Regulatory Milestones
The development of this compound from a laboratory compound to an approved drug was a multi-decade process involving numerous partnerships and extensive clinical evaluation.
Mechanism of Action
The precise molecular mechanism of action of this compound is not fully elucidated but is understood to be multifaceted and similar to that of other 8-aminoquinolines[11][12]. It is a prodrug that requires metabolic activation.
-
Metabolic Activation : this compound is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver to form active metabolites, believed to be 5,6-orthoquinone species[1][2][10].
-
Generation of Reactive Oxygen Species (ROS) : These active metabolites are thought to undergo redox cycling within the parasite. This process generates reactive oxygen species, such as hydrogen peroxide and hydroxyl radicals, which induce oxidative stress[10][13][14].
-
Cellular Damage : The resulting oxidative stress damages parasitic macromolecules and disrupts essential cellular processes, including mitochondrial function and ATP production, ultimately leading to the parasite's death[13].
-
Inhibition of Heme Polymerization : In the blood stages, this compound may also inhibit heme polymerase, interfering with the parasite's ability to detoxify heme produced during hemoglobin digestion[10].
This compound demonstrates activity against all stages of the Plasmodium life cycle:
-
Pre-erythrocytic (liver) stages : Causal prophylactic activity.
-
Hypnozoites : Anti-relapse activity (radical cure) against the dormant liver forms of P. vivax.[1][3][15]
-
Erythrocytic (blood) stages : Suppressive activity against asexual parasites.[1][15]
-
Gametocytes : Transmission-blocking activity.[15]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound, particularly its long half-life, are central to its clinical utility.
| Parameter | Value | Reference(s) |
| Bioavailability | Increased with a high-fat meal. | [10] |
| Time to Max. Concentration (Tmax) | ~12-14 hours. | [10][16] |
| Plasma Protein Binding | > 99.5%. | [10] |
| Apparent Volume of Distribution (V/F) | ~1820 - 2470 L. | [12][17] |
| Metabolism | Primarily via CYP2D6. | [1][10] |
| Apparent Clearance (CL/F) | ~2.96 - 3.20 L/hr. | [17][18] |
| Elimination Half-life (t½) | ~14 - 17 days. | [1][10][14] |
| Excretion | Primarily in feces; low renal elimination of unchanged drug. | [10] |
Table 1: Summary of this compound Pharmacokinetic Parameters in Humans.
The slow absorption and clearance, combined with a large volume of distribution, contribute to its very long terminal elimination half-life, which allows for single-dose or weekly administration regimens[11][14][19].
Clinical Development and Efficacy
This compound has undergone extensive clinical evaluation for both malaria prophylaxis and radical cure of P. vivax.
Prophylaxis
Studies in Australian soldiers and other populations demonstrated high protective efficacy for malaria prevention. A typical prophylactic regimen involves a loading dose followed by weekly maintenance doses[1][16].
| Study Population | Regimen | Protective Efficacy | Reference(s) | | :--- | :--- | :--- | | Australian Soldiers | 200mg daily for 3 days (loading), then 200mg weekly. | Highly effective; no subjects developed parasitemia during 6 months of prophylaxis. |[16] | | Thai Soldiers | 200mg or 400mg weekly for 13 weeks. | 88% (200mg) and 90% (400mg). |[17] | | Various | Prophylactic studies (general). | 84-87% against P. falciparum and 99.1% against P. vivax. |[10] |
Table 2: Efficacy of this compound for Malaria Prophylaxis.
Radical Cure of P. vivax
The efficacy of a single 300 mg dose of this compound (co-administered with a blood-stage schizonticide like chloroquine) for preventing relapse has been evaluated in several large-scale Phase II and III trials.
| Trial Name / Identifier | Key Comparison | Primary Efficacy Endpoint | Key Finding | Reference(s) | | :--- | :--- | :--- | :--- | | Phase IIb (DETECTIVE) | this compound (50, 100, 300, 600mg) vs. Primaquine vs. Placebo | Relapse-free rate at 6 months | 300mg dose showed 89.2% relapse-free efficacy vs. 77.3% for Primaquine. |[19][20] | | Phase III (DETECTIVE) | this compound (300mg) vs. Primaquine (15mg x 14d) vs. Placebo | Relapse-free rate at 6 months | this compound (62.4%) and Primaquine (69.6%) were significantly better than placebo (27.7%). |[7][8] | | Phase III (GATHER) | this compound (300mg) vs. Primaquine (15mg x 14d) | Safety (hemoglobin decline) & Efficacy (meta-analysis) | No significant difference in hemoglobin decline. Meta-analysis showed 67.0% (TQ) vs. 72.8% (PQ) relapse-free at 6 months; non-inferiority was not met. |[8][21][22][23][24] |
Table 3: Key Clinical Trials for Radical Cure of P. vivax Malaria.
While this compound consistently demonstrates high efficacy compared to placebo, the GATHER trial's meta-analysis did not establish non-inferiority to a fully supervised 14-day course of primaquine[21][22][24]. However, the single-dose administration of this compound presents a major practical advantage over the prolonged primaquine regimen, which is expected to translate to superior effectiveness in real-world settings due to improved adherence[14][20].
Experimental Protocols and Methodologies
The clinical development of this compound relied on robust, well-controlled trial designs.
Study Design: The GATHER Trial (NCT02216123) Example
-
Objective : To compare the safety (primary) and efficacy (secondary) of a single 300 mg dose of this compound with a 14-day course of 15 mg primaquine for the radical cure of P. vivax.
-
Design : A Phase 3, prospective, double-blind, double-dummy, randomized, controlled trial[23].
-
Population : Patients with confirmed P. vivax parasitemia and normal or moderate G6PD enzyme activity[23].
-
Intervention :
-
This compound Arm : Single 300 mg dose of this compound + 14 days of placebo for primaquine.
-
Primaquine Arm : 14 days of 15 mg primaquine + single dose of placebo for this compound.
-
All patients in both arms received a standard 3-day course of chloroquine to clear the acute blood-stage infection[23].
-
-
Primary Safety Outcome : A protocol-defined decrease in hemoglobin level (>3.0 g/dL, ≥30% from baseline, or to <6.0 g/dL)[23].
-
Primary Efficacy Outcome : Freedom from recurrence of P. vivax parasitemia at 6 months, evaluated as part of a planned patient-level meta-analysis with the DETECTIVE trial[21][23].
Safety and Tolerability
The primary safety concern for this compound is the risk of drug-induced hemolytic anemia in patients with G6PD deficiency, a known class effect of 8-aminoquinolines[9][20]. Therefore, quantitative G6PD testing is mandatory before prescribing this compound[12][25]. Its use is contraindicated in patients with G6PD deficiency[12].
Other common adverse events reported in clinical trials include dizziness, headache, nausea, and vomiting[11]. Asymptomatic elevations in methemoglobin have also been observed[19]. Due to the drug's long half-life, the onset and/or duration of adverse reactions may be delayed[26].
Conclusion
This compound is the first new drug for the radical cure of P. vivax in over 60 years, representing a landmark achievement in antimalarial drug development[27]. Its discovery at WRAIR and subsequent development through a public-private partnership between GSK and MMV highlights a successful model for advancing global health solutions. The key advantage of its single-dose regimen for radical cure is poised to overcome the significant adherence barriers of primaquine, making it a critical new tool in the effort to control and eliminate relapsing malaria. Continued research and post-market surveillance will be essential to fully characterize its real-world effectiveness and safety profile.
References
- 1. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. gsk.com [gsk.com]
- 5. academic.oup.com [academic.oup.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. gsk.com [gsk.com]
- 8. Two positive phase III studies of this compound for the radical cure of Plasmodium vivax malaria published in The New England Journal of Medicine | Medicines for Malaria Venture [mmv.org]
- 9. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. FDA Approves ARAKODA (this compound) for the Prophylaxis of Malaria in Patients Aged 18 Years and Older [ascpt.org]
- 13. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 14. amberlife.in [amberlife.in]
- 15. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Population pharmacokinetics of the new antimalarial agent this compound in Thai soldiers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population Pharmacokinetics of this compound, a Novel Anti-Malarial | Medicines for Malaria Venture [mmv.org]
- 19. A randomized, double-blind, active-control trial to evaluate the efficacy and safety of a three day course of this compound monotherapy for the treatment of Plasmodium vivax malaria | PLOS One [journals.plos.org]
- 20. This compound for Plasmodium vivax malaria: Concerns regarding efficacy & safety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — MORU Tropical Health Network [tropmedres.ac]
- 22. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria | Medicines for Malaria Venture [mmv.org]
- 23. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 24. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Guidance for Using this compound for Prevention and Antirelapse Therapy for Malaria â United States, 2019 | MMWR [cdc.gov]
- 26. drugs.com [drugs.com]
- 27. contagionlive.com [contagionlive.com]
The Pharmacokinetic Blueprint of Single-Dose Tafenoquine in Healthy Volunteers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic profile of single-dose tafenoquine in healthy volunteers. This compound, a long-acting 8-aminoquinoline derivative, is a crucial tool in the fight against malaria, particularly for the radical cure of Plasmodium vivax. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing dosing strategies and ensuring patient safety. This document synthesizes data from key clinical studies, presenting quantitative pharmacokinetic parameters in a clear, comparative format, detailing experimental protocols, and visualizing complex processes through diagrams.
Quantitative Pharmacokinetic Profile
The pharmacokinetic properties of this compound following a single oral dose in healthy volunteers are characterized by slow absorption, extensive distribution, a long terminal elimination half-life, and dose-proportional increases in exposure. The following tables summarize the key pharmacokinetic parameters from various studies.
| Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | t½ (days) | CL/F (L/h) | Vz/F (L) | Study |
| 200 mg | ~321 ± 63 | ~21.4 | - | ~12.7 | 4.37 (for an 80.9 kg individual) | 1901 (for an 80.9 kg individual) | Charles et al., 2007[1][2] |
| 300 mg | - | ~15.0 | - | - | - | - | Green et al., 2016[3] |
| 400 mg | ~260 | - | - | ~16.4 | 3.20 | 1820 | Edstein et al., 2001[4] |
| 600 mg | ~260 | ~12.0 | - | - | - | - | Brueckner et al., 1998[4]; Green et al., 2016[3] |
Note: Values are presented as mean ± standard deviation where available. Some studies report median Tmax. AUC and t½ values for single doses are not consistently reported across all studies in the provided results. CL/F and Vz/F are often derived from population pharmacokinetic models.
A population pharmacokinetic analysis of data from six clinical studies, including healthy volunteers, described the systemic pharmacokinetics of this compound using a two-compartment model.[5][6] The key population parameter estimates for apparent oral clearance (CL/F) and apparent volume of distribution of the central compartment (V2/F) in P. vivax-infected subjects were 2.96 L/h and 915 L, respectively.[5][6] Body weight was identified as a significant covariate for clearance and volume of distribution.[5][6]
Experimental Protocols: A Closer Look
The methodologies employed in clinical trials are crucial for the interpretation of pharmacokinetic data. Below are detailed experimental protocols from key studies investigating single-dose this compound in healthy volunteers.
Study Design and Volunteer Population
-
General Design: Most studies are open-label and may involve a single-dose administration or dose-escalation cohorts.[7][8] Some studies are randomized and may include a placebo or active-control group.[3]
-
Volunteer Selection: Participants are typically healthy adult males and/or non-pregnant females, aged 18 to 65 years.[3][8] Key inclusion criteria include a normal glucose-6-phosphate dehydrogenase (G6PD) status, as individuals with G6PD deficiency are at risk of hemolysis with 8-aminoquinolines.[7] Volunteers are generally required to be in good health based on medical history, physical examination, and laboratory tests.[7]
Dosing and Sample Collection
-
Drug Administration: this compound is administered orally as a single dose.[9] The influence of food on absorption has been noted, with some studies suggesting that a high-fat meal may increase the bioavailability of this compound.[2] In many clinical trials, this compound was administered under fed conditions to minimize gastrointestinal side effects.[2]
-
Blood Sampling: Venous blood samples are collected at multiple time points to characterize the concentration-time profile. A typical sampling schedule might include pre-dose (0 hours) and various post-dose time points, such as 2, 4, 8, 12, 18, 24, 36, and 48 hours, with less frequent sampling (e.g., days 3, 4, 7, 14, 28, 42, and 56) to capture the long elimination phase.[10]
Bioanalytical Methods
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Analytical Techniques: Plasma concentrations of this compound are typically determined using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][4] These methods offer high sensitivity and specificity for quantifying the drug in biological matrices.
Visualizing the Process
To better understand the experimental workflow and the pharmacokinetic journey of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a single-dose this compound pharmacokinetic study.
Caption: Key pharmacokinetic phases of this compound in the human body.
Conclusion
The pharmacokinetic profile of single-dose this compound in healthy volunteers is well-characterized by its slow absorption and long elimination half-life, which supports its utility as a single-dose radical cure for P. vivax malaria. The extensive distribution and dose-proportional exposure are key features of its disposition. The detailed experimental protocols and bioanalytical methods outlined in this guide provide a framework for future research and clinical trial design. The provided visualizations offer a clear overview of the study workflow and the drug's journey through the body, serving as a valuable resource for researchers and drug development professionals in the field of antimalarial therapy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound at therapeutic concentrations does not prolong fridericia-corrected QT interval in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of the new antimalarial agent this compound in Thai soldiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of this compound, a Novel Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of this compound, a Novel Anti-Malarial | Medicines for Malaria Venture [mmv.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The clinical pharmacology of this compound in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis | eLife [elifesciences.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Efficacy and Safety of Tafenoquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafenoquine is an 8-aminoquinoline antimalarial agent, a synthetic analog of primaquine, with activity against all stages of the Plasmodium life cycle, including the liver (pre-erythrocytic and hypnozoite) and blood (erythrocytic) stages, as well as gametocytes.[1][2][3] Its significantly longer half-life of approximately 14-16 days offers a distinct advantage over primaquine, allowing for single-dose regimens for the radical cure of Plasmodium vivax and weekly dosing for prophylaxis.[1][3] Developed through a collaboration between the Walter Reed Army Institute of Research and GlaxoSmithKline, this compound has undergone extensive preclinical evaluation to establish its efficacy and safety profile prior to its approval for clinical use.[1] This technical guide provides an in-depth overview of the key preclinical studies that have defined the efficacy and safety of this compound.
Efficacy Data
The preclinical efficacy of this compound has been demonstrated through a combination of in vitro and in vivo studies.
In Vitro Efficacy
This compound has shown potent activity against the asexual blood stages of various Plasmodium species, including multidrug-resistant strains of P. falciparum.[4][5]
Table 1: In Vitro Activity of this compound Against Plasmodium falciparum
| Isolate Origin | IC₅₀ Range (µM) | Geometric Mean IC₅₀ (µM) | Reference(s) |
| Gabon | 0.6 - 33.1 | 4.62 | [4][5] |
| Senegal | 0.5 - 20.7 | 5.06 | [4][5] |
| Djibouti | 0.9 - 9.7 | 2.68 | [4][5] |
IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy
Preclinical studies in animal models have been crucial in demonstrating the prophylactic and radical cure potential of this compound.
Table 2: In Vivo Efficacy of this compound in Murine Malaria Models
| Malaria Model | Animal Model | Dosing Regimen | Efficacy | Reference(s) |
| P. berghei (Blood Stage) | Mice | Not Specified | 9-times more active than primaquine | [3] |
| P. berghei (Liver Stage) | Mice | Not Specified | 4 to 100 times higher blood schizonticidal activity than primaquine | [4] |
Safety and Toxicology Data
A comprehensive battery of preclinical safety and toxicology studies has been conducted to characterize the safety profile of this compound.
General Toxicology
Repeat-dose toxicity studies have been conducted in various animal species.
Table 3: Summary of Findings from Repeat-Dose Toxicology Studies
| Species | Duration | Key Findings | Reference(s) |
| Mice | 2 years | No evidence of neurotoxicity. | [6] |
| Rats | 2 years | No evidence of neurotoxicity. Liver effects (centrilobular inflammation, apoptosis, fatty change) observed. | [6] |
| Dogs | 1 year | No evidence of neurotoxicity. Lung effects (phospholipidosis) observed. | [6] |
Reproductive and Developmental Toxicology
The effects of this compound on fertility, and embryonic and fetal development have been investigated in rats and rabbits.
Table 4: Reproductive and Developmental Toxicology of this compound
| Species | Study Type | No-Observed-Adverse-Effect Level (NOAEL) | Key Findings | Reference(s) |
| Rat | Fertility and Early Embryonic Development | Not Specified | Not Specified | [7][8] |
| Rat | Embryo-fetal Development | Maternal: < 3 mg/kg/day; Fetal: 30 mg/kg/day | Maternal toxicity (decreased body weight, food consumption, enlarged spleen). No fetal toxicity. | [7] |
| Rabbit | Embryo-fetal Development | Maternal: < 7 mg/kg/day; Fetal: 25 mg/kg/day | Maternal toxicity (decreased body weight and food consumption). Fetal effects (decreased viable fetuses, premature delivery, abortion). | [7] |
Genotoxicity
This compound has been evaluated for its potential to cause genetic mutations.
Table 5: Genotoxicity Profile of this compound
| Assay | Result | Reference(s) |
| Bacterial Reverse Mutation Assay (Ames test) | Negative | [9][10] |
| In vitro Micronucleus Assay | Negative | [9][11] |
| In vitro Chromosomal Aberration Assay | Negative | [9] |
Safety Pharmacology
Safety pharmacology studies have assessed the effects of this compound on vital organ systems. These studies, including assessments of the cardiovascular, central nervous, and respiratory systems, are conducted prior to human exposure to identify potential adverse effects.[12][13] In preclinical studies, no neurotoxicity was observed in mice, rats, dogs, and monkeys.[6]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This method is used to determine the 50% inhibitory concentration (IC₅₀) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI-1640 with supplements)
-
Human red blood cells
-
This compound stock solution
-
96-well microtiter plates
-
SYBR Green I dye
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add a suspension of P. falciparum-infected red blood cells (at a known parasitemia and hematocrit) to each well.
-
Include parasite-only (no drug) and uninfected red blood cell controls.
-
Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the drug concentration.[14][15][16]
In Vivo Efficacy Assessment in a Plasmodium berghei Mouse Model
This protocol is used to evaluate the efficacy of this compound against the liver and blood stages of malaria in a rodent model.
Materials:
-
Plasmodium berghei parasites (e.g., a transgenic line expressing luciferase)
-
Female mice (e.g., C57BL/6)
-
This compound formulation for oral administration
-
Mosquitoes infected with P. berghei sporozoites (for liver-stage assessment)
-
Infected red blood cells (for blood-stage assessment)
-
In vivo imaging system (for luciferase-expressing parasites)
-
Microscope and Giemsa stain (for blood smear analysis)
Procedure for Liver-Stage Activity:
-
Infect mice with P. berghei sporozoites via mosquito bite or intravenous injection.
-
Administer this compound orally at various doses.
-
At a specified time post-infection (e.g., 48 hours), assess the parasite liver load. For luciferase-expressing parasites, this can be done non-invasively using an in vivo imaging system after injecting the substrate D-luciferin.
-
Alternatively, monitor for the emergence of blood-stage parasitemia over time.[4][17]
Procedure for Blood-Stage Activity:
-
Infect mice with P. berghei-infected red blood cells.
-
Once parasitemia is established, administer this compound orally for a defined period (e.g., 4 consecutive days).
-
Monitor parasitemia daily by examining Giemsa-stained blood smears.
-
Assess the reduction in parasitemia compared to a vehicle-treated control group.[17]
Reproductive and Developmental Toxicology Study Design (General Overview based on OECD Guidelines)
These studies are designed to evaluate the potential effects of this compound on reproductive function and development.
Fertility and Early Embryonic Development Study (OECD 422):
-
Animals: Typically rats.
-
Dosing: Males are dosed for a period before mating and during mating. Females are dosed before mating, during mating, gestation, and lactation.
-
Endpoints: Mating performance, fertility indices, number of corpora lutea, implantation sites, and embryonic development are assessed.[7][8]
Embryo-Fetal Developmental Toxicity Study (OECD 414):
-
Animals: Typically one rodent (rat) and one non-rodent (rabbit) species.
-
Dosing: Pregnant females are dosed during the period of organogenesis.
-
Endpoints: Maternal clinical signs, body weight, and food consumption are monitored. At term, fetuses are examined for external, visceral, and skeletal malformations.[18][19]
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound.
General Workflow for Preclinical Antimalarial Efficacy Testing
Caption: Preclinical efficacy testing workflow for antimalarials.
Experimental Workflow for In Vivo Liver-Stage Activity Assessment
Caption: Workflow for assessing in vivo liver-stage antimalarial activity.
References
- 1. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Clinical utility of this compound in the prevention of relapse of Plasmodium vivax malaria: a review on the mode of action and emerging trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.nyu.edu [med.nyu.edu]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. fda.report [fda.report]
- 7. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 14. iddo.org [iddo.org]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. Making sure you're not a bot! [gupea.ub.gu.se]
- 17. med.nyu.edu [med.nyu.edu]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
Dawn of a New Prophylactic: The Early Development of Tafenoquine for Malaria Prevention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tafenoquine, an 8-aminoquinoline analogue of primaquine, represents a significant advancement in malaria prophylaxis. Its discovery in 1978 by scientists at the Walter Reed Army Institute of Research (WRAIR) marked the beginning of a decades-long journey to develop a long-acting chemoprophylactic agent effective against all stages of the Plasmodium parasite's life cycle.[1] This technical guide delves into the pivotal early-stage research and development of this compound, focusing on the foundational preclinical and clinical studies that established its potential as a formidable tool in the fight against malaria. We will explore the experimental methodologies, quantitative outcomes, and the nascent understanding of its mechanism of action that paved the way for its eventual approval.
Mechanism of Action: An Emerging Picture
While the precise molecular targets of this compound are still under investigation, early research elucidated a multi-faceted mechanism of action primarily centered on the disruption of parasitic processes through oxidative stress. Unlike many antimalarials that target specific enzymes, this compound's activity is thought to be mediated by its metabolites.
The proposed mechanism involves a series of steps beginning with the metabolic activation of this compound in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme. This process is believed to generate reactive quinone intermediates. These metabolites are then thought to interfere with essential parasite functions in both the liver (hypnozoites) and blood stages.
The primary proposed downstream effects of these reactive metabolites include:
-
Generation of Reactive Oxygen Species (ROS): The quinone metabolites can undergo redox cycling, a process that generates superoxide radicals and hydrogen peroxide. This surge in ROS overwhelms the parasite's antioxidant defenses, leading to widespread damage to cellular components, including lipids, proteins, and nucleic acids.
-
Mitochondrial Dysfunction: The mitochondrion is a key target of this compound-induced oxidative stress. The disruption of the mitochondrial electron transport chain impairs ATP production, a critical energy source for the parasite, ultimately leading to metabolic collapse and cell death.[2][3]
-
Inhibition of Heme Polymerization: In the blood stages, this compound is also believed to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. By inhibiting the formation of hemozoin (malaria pigment), free heme accumulates to toxic levels, further contributing to oxidative stress and parasite demise.[4]
This multi-pronged attack on the parasite's cellular machinery contributes to this compound's broad-spectrum activity against various life cycle stages.
Preclinical Development: Foundational Animal Studies
The initial evaluation of this compound's prophylactic potential relied on a series of preclinical studies in rodent and primate models. These early investigations were crucial for establishing the drug's efficacy, pharmacokinetic profile, and safety before human trials could commence.
Experimental Protocols
Rodent Models:
-
Animal Model: Typically, mouse models such as BALB/c or C57BL/6 were used.
-
Parasite Strain: Infection was induced with rodent malaria parasites, most commonly Plasmodium berghei or Plasmodium yoelii.
-
Drug Administration: this compound was administered orally via gavage. The drug was often formulated in a vehicle such as 0.5% hydroxyethylcellulose and 0.1% Tween 80 in distilled water.
-
Dosing Regimen: Various dosing regimens were tested, including single doses and multiple-day courses, administered before and/or after sporozoite challenge.
-
Efficacy Assessment: Prophylactic efficacy was determined by monitoring the presence of blood-stage parasites (parasitemia) through microscopic examination of Giemsa-stained blood smears. The delay in the onset of patent parasitemia or the complete absence of infection compared to a control group was the primary endpoint.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration to determine plasma concentrations of this compound and its metabolites using high-performance liquid chromatography (HPLC).
Non-Human Primate Models:
-
Animal Model: The rhesus monkey (Macaca mulatta) model of relapsing malaria was a critical late-stage preclinical test system.[1]
-
Parasite Strain: Monkeys were infected with Plasmodium cynomolgi, a parasite species that forms dormant liver stages (hypnozoites), analogous to P. vivax in humans.
-
Drug Administration and Dosing: Similar to rodent studies, this compound was administered orally. Dosing regimens were designed to assess both causal prophylactic (prevention of liver-stage development) and radical curative (elimination of hypnozoites) activity.
-
Efficacy and Safety Monitoring: Efficacy was assessed by monitoring for the absence of primary blood-stage infection and subsequent relapses. Regular blood smears and clinical monitoring were performed. Safety was evaluated through hematological and biochemical analyses.
Summary of Preclinical Data
| Parameter | Rodent Models (P. berghei) | Rhesus Monkey Models (P. cynomolgi) |
| Prophylactic Efficacy | High efficacy in preventing blood-stage infection. | Demonstrated both causal prophylactic and radical curative activity. |
| Key Pharmacokinetic Finding | Significantly longer half-life compared to primaquine.[1] | Confirmed the long half-life, supporting less frequent dosing. |
| Safety Observations | Generally well-tolerated at effective doses. | Acceptable safety profile, paving the way for human trials. |
Early Clinical Development: Human Trials
The promising preclinical data propelled this compound into clinical development, with a series of Phase I and II studies designed to evaluate its safety, tolerability, pharmacokinetics, and prophylactic efficacy in humans.
Experimental Protocols
Phase I Studies in Healthy Volunteers:
-
Study Design: These were typically randomized, double-blind, placebo-controlled, dose-escalation studies.
-
Participant Population: Healthy adult volunteers with normal glucose-6-phosphate dehydrogenase (G6PD) levels were enrolled. G6PD deficiency was a key exclusion criterion due to the known risk of hemolysis with 8-aminoquinolines.
-
Dosing Regimens: Single ascending doses or multiple ascending doses were administered to determine the maximum tolerated dose and characterize the pharmacokinetic profile.
-
Pharmacokinetic Sampling: Frequent blood samples were collected over an extended period to comprehensively define the absorption, distribution, metabolism, and excretion of this compound. A one-compartment model with first-order absorption and elimination was often used to describe the data.
-
Safety and Tolerability Assessments: Intensive monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, biochemistry) was conducted.
Human Challenge Studies:
-
Study Design: These studies involved the deliberate infection of healthy volunteers with malaria parasites in a controlled setting.
-
Participant Population: Healthy, non-immune adult volunteers with normal G6PD status.
-
Procedure: Participants were administered this compound or a placebo and subsequently challenged with an intravenous inoculation of P. falciparum-infected erythrocytes.[5]
-
Efficacy Endpoint: The primary endpoint was the prevention of patent parasitemia, as determined by quantitative polymerase chain reaction (qPCR) on daily blood samples.[5]
-
Safety Monitoring: Close monitoring for clinical signs and symptoms of malaria and any drug-related adverse events was performed.
Early Field Trials (Thai and Australian Soldiers):
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator (mefloquine) trials were conducted in military personnel deployed to malaria-endemic regions.
-
Participant Population: Non-immune soldiers with normal G6PD levels.
-
Dosing Regimens: Prophylactic regimens typically involved a loading dose followed by weekly or monthly maintenance doses. For example, a common regimen was a loading dose of 200 mg daily for 3 days, followed by 200 mg weekly.
-
Efficacy Assessment: The primary efficacy outcome was the incidence of malaria, confirmed by microscopic examination of blood smears.
-
Pharmacokinetic and Safety Monitoring: Sparse blood sampling was often employed to determine plasma drug concentrations. Safety and tolerability were assessed through the recording of adverse events and laboratory monitoring.
Summary of Early Clinical Data
Pharmacokinetic Profile:
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~12-15 hours | |
| Elimination Half-life | ~14-15 days | [6] |
| Plasma Protein Binding | >99.5% | [4] |
| Metabolism | Primarily via CYP2D6 | [4] |
Prophylactic Efficacy:
| Study Population | Comparator | Protective Efficacy | Reference |
| Kenyan Adults | Placebo | 86% against P. falciparum | [7] |
| Ghanaian Adults | Placebo | 87% against P. falciparum | [7] |
| Thai Soldiers | Placebo | 97% against all malaria species | [8] |
| Australian Soldiers | Mefloquine | Comparable efficacy (no malaria cases in either group during deployment) | [9] |
| Human Challenge Study | Placebo | 100% against blood-stage P. falciparum | [5][10] |
Conclusion
The early research and development of this compound for malaria prophylaxis laid a robust foundation for its eventual approval and deployment. Through a systematic progression from preclinical animal models to carefully designed clinical trials in healthy volunteers and field studies in endemic regions, the long-acting nature, broad-spectrum activity, and favorable safety profile (in G6PD-normal individuals) of this compound were established. The detailed experimental protocols and the wealth of quantitative data generated during this period were instrumental in defining the optimal dosing regimens and understanding the drug's clinical pharmacology. While further research continues to refine our understanding of its precise molecular mechanisms, the pioneering work detailed in this guide highlights the rigorous scientific process that transformed a promising compound into a valuable new tool for malaria prevention.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetic Models of this compound: Insights for Optimal Malaria Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of this compound, a Novel Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Randomized, double-blind study of the safety, tolerability, and efficacy of this compound versus mefloquine for malaria prophylaxis in nonimmune subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidance for Using this compound for Prevention and Antirelapse Therapy for Malaria — United States, 2019 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Tafenoquine Susceptibility Testing in Plasmodium falciparum Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for assessing the in vitro susceptibility of Plasmodium falciparum isolates to Tafenoquine. The following methodologies are established and widely used for antimalarial drug susceptibility testing.
Introduction to this compound and Susceptibility Testing
This compound is an 8-aminoquinoline antimalarial drug with activity against various stages of the Plasmodium life cycle, including the pre-erythrocytic (liver) forms, erythrocytic (asexual) forms, and gametocytes.[1] It is a long-acting analogue of primaquine and is approved for malaria chemoprophylaxis and the radical cure of P. vivax malaria.[2][3] The mechanism of action of this compound is not fully elucidated but is thought to involve the generation of reactive oxygen species, leading to oxidative stress within the parasite, and interference with mitochondrial function.[4] It may also inhibit hematin polymerization.[3] Given the emergence and spread of drug-resistant P. falciparum, monitoring the susceptibility of clinical isolates to this compound is crucial for its effective deployment and for malaria control strategies. In vitro susceptibility testing provides essential data on the intrinsic sensitivity of parasite populations to the drug.
Quantitative Susceptibility Data
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against P. falciparum isolates from various geographical locations and studies.
| Geographic Origin/Strain | No. of Isolates | Assay Type | Geometric Mean IC50 (µM) | IC50 Range (µM) | Reference |
| Djibouti | Not Specified | Isotopic microdrug susceptibility test | 2.68 | 0.9 - 9.7 | [5] |
| Gabon | Not Specified | Isotopic microdrug susceptibility test | 4.62 | 0.6 - 33.1 | [5] |
| Senegal | Not Specified | Isotopic microdrug susceptibility test | 5.06 | 0.5 - 20.7 | [5] |
| Thai-Burmese Border | 44 (multi-drug resistant) | Schizont maturation assay | 0.097 (97 ng/ml) | Not Specified | [6] |
| Southeast Asia | 2 (drug resistant) | Not Specified | 0.064 - 0.110 (64 - 110 ng/ml) | Not Specified | [6] |
| African Isolates | 162 | Not Specified | 2.041 (2041 ng/ml) | Not Specified | [6] |
| Various Clones & Strains | 7 (drug-resistant) | Not Specified | 0.202 (202 ng/ml) | Not Specified | [6] |
| Various Clones & Strains | 7 | Not Specified | 0.436 | 0.059 - 1.47 | [7] |
Experimental Protocols
Three common in vitro assays for determining the susceptibility of P. falciparum to antimalarial drugs are the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the schizont maturation assay.
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.
Workflow for SYBR Green I-Based Assay
Caption: Workflow of the SYBR Green I-based fluorescence assay.
Detailed Protocol:
-
Parasite Culture:
-
Maintain P. falciparum cultures in RPMI 1640 medium supplemented with human serum and erythrocytes.[8]
-
Synchronize the parasite culture to the ring stage.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Include drug-free wells as negative controls and wells with known antimalarials as positive controls.
-
-
Assay Procedure:
-
Adjust the synchronized ring-stage parasite culture to the desired parasitemia and hematocrit.
-
Add the parasite suspension to each well of the pre-dosed plate.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Fluorescence Measurement:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.
-
After the 72-hour incubation, add the lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 24 hours.[9]
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (containing erythrocytes but no parasites).
-
Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a suitable nonlinear regression model.
-
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon lysis of the parasites. The pLDH activity is proportional to the number of viable parasites.[10][11]
Workflow for pLDH Assay
Caption: Workflow of the parasite lactate dehydrogenase (pLDH) assay.
Detailed Protocol:
-
Parasite Culture and Drug Plate Preparation:
-
Follow the same initial steps as for the SYBR Green I assay to prepare synchronized parasite cultures and pre-dosed 96-well plates.
-
-
Assay Procedure:
-
Add the parasite suspension to the drug plates and incubate for 72 hours.
-
-
pLDH Activity Measurement:
-
After incubation, lyse the erythrocytes to release the pLDH enzyme. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.
-
Prepare the reaction mixture containing Malstat reagent (which includes lactate and a diaphorase) and a nitroblue tetrazolium (NBT)/phenazine ethosulfate (PES) solution.
-
Add the reaction mixture to each well.
-
Incubate the plates in the dark at room temperature for 30-60 minutes to allow for the colorimetric reaction to develop.
-
Measure the absorbance at approximately 650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from control wells.
-
Calculate the percentage of pLDH inhibition for each drug concentration compared to the drug-free controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
Schizont Maturation Assay
This microscopic assay directly assesses the effect of the drug on the maturation of ring-stage parasites into schizonts.
Workflow for Schizont Maturation Assay
Caption: Workflow of the schizont maturation assay.
Detailed Protocol:
-
Parasite Culture and Drug Plate Preparation:
-
As with the other assays, begin with synchronized ring-stage cultures and pre-dosed plates.
-
-
Assay Procedure:
-
Add the parasite suspension to the drug plates.
-
Incubate for 24-48 hours, a sufficient time for ring-stage parasites to mature into schizonts in the drug-free control wells.[12]
-
-
Microscopic Examination:
-
After incubation, prepare thin blood smears from each well.
-
Stain the smears with Giemsa stain.
-
Examine the smears under a light microscope and count the number of schizonts per 200 asexual parasites.
-
-
Data Analysis:
-
Calculate the percentage of schizont maturation inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: A Breakthrough Drug for Radical Cure and Elimination of Malaria [xiahepublishing.com]
- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 5. In Vitro Activity of this compound against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The blood schizonticidal activity of this compound makes an essential contribution to its prophylactic efficacy in nonimmune subjects at the intended dose (200 mg) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tm.mahidol.ac.th [tm.mahidol.ac.th]
Application Notes and Protocols for Tafenoquine Dosage Calculations in Prophylaxis for Non-Immune Travelers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage calculations, underlying scientific principles, and clinical trial methodologies for the use of tafenoquine in malaria prophylaxis for non-immune travelers.
Introduction
This compound is an 8-aminoquinoline antimalarial agent with a long half-life, making it a suitable option for weekly prophylactic dosing.[1] It is active against all stages of the Plasmodium parasite lifecycle, including the liver and blood stages, which is crucial for preventing malaria.[2][3][4] A critical prerequisite for prescribing this compound is the assessment of a patient's glucose-6-phosphate dehydrogenase (G6PD) status, as the drug can induce hemolysis in individuals with G6PD deficiency.[4][5][6][7]
Quantitative Data Summary
The prophylactic dosing regimen for this compound in non-immune adults is structured to establish and maintain therapeutic concentrations of the drug throughout the period of potential malaria exposure.
| Dosing Phase | Dosage | Frequency | Timing |
| Loading Dose | 200 mg | Once daily | For 3 consecutive days prior to travel to a malarious area[8][9][10][11] |
| Maintenance Dose | 200 mg | Once weekly | Starting 7 days after the last loading dose and continuing during travel[8][9][10][11] |
| Terminal Prophylactic Dose | 200 mg | Single dose | 7 days after the last maintenance dose, in the week after leaving the malarious area[8][9][11] |
Table 1: Recommended this compound Prophylaxis Dosage Regimen for Non-Immune Adults (≥18 years).
| Missed Dose Scenario | Action |
| One missed loading dose | Take the missed 200 mg dose to complete the 3-day loading course. Start the weekly maintenance dose 7 days after the last loading dose.[8][11] |
| Two missed loading doses | Take 200 mg on two consecutive days to complete the 3-day loading course. Start the weekly maintenance dose 7 days after the last loading dose.[8][11] |
| One or two missed weekly maintenance doses | Take one 200 mg dose as soon as possible, up until the time of the next scheduled weekly dose.[8][9] |
| Three or more missed weekly maintenance doses | Take 200 mg once daily for two consecutive days. Resume the regular weekly dosing schedule thereafter.[8] |
| Missed terminal prophylactic dose | Take the 200 mg dose as soon as it is remembered.[8] |
Table 2: Guidance for Missed this compound Doses During Prophylaxis.
Mechanism of Action Signaling Pathway
The precise molecular mechanism of this compound is not fully elucidated; however, it is understood to involve the generation of reactive oxygen species (ROS) that induce oxidative stress within the parasite.[8] This leads to damage of cellular components and disruption of essential processes, such as mitochondrial function.[8]
Caption: this compound's proposed mechanism of action.
Experimental Protocols
The following protocols are based on the methodologies employed in pivotal Phase III clinical trials that established the efficacy and safety of the this compound prophylactic regimen.
Protocol: G6PD Screening and Informed Consent
A critical prerequisite to this compound administration is the quantitative assessment of G6PD enzyme activity to prevent drug-induced hemolysis.[4][5][6][7]
Objective: To ensure the safe administration of this compound by identifying and excluding individuals with G6PD deficiency.
Procedure:
-
Informed Consent: Obtain written informed consent from all potential trial participants. The consent form must explicitly state the risks associated with this compound in G6PD-deficient individuals and the requirement for G6PD testing.
-
Blood Sample Collection: Collect a whole blood sample via venipuncture.
-
Quantitative G6PD Assay: Perform a quantitative spectrophotometric assay to determine the G6PD enzyme activity level.
-
Eligibility Determination:
-
Documentation: Record the G6PD test result in the participant's trial record.
Caption: G6PD screening and enrollment workflow.
Protocol: Evaluation of Prophylactic Efficacy of this compound
This protocol outlines a randomized, double-blind, placebo-controlled study to assess the efficacy of this compound in preventing malaria in non-immune travelers.
Objective: To determine the protective efficacy of this compound against Plasmodium infection.
Methodology:
-
Participant Selection:
-
Inclusion Criteria: Healthy, non-immune adults (18-65 years) traveling to a malaria-endemic region for a defined period. Willingness to comply with study procedures and provide informed consent.
-
Exclusion Criteria: G6PD deficiency, pregnancy or lactation, history of psychiatric disorders, and hypersensitivity to 8-aminoquinolines.[1][3]
-
-
Randomization and Blinding: Participants are randomly assigned in a double-blind manner to receive either this compound or a placebo.
-
Dosing Regimen:
-
This compound Arm: Administer the loading, maintenance, and terminal doses as detailed in Table 1.
-
Placebo Arm: Administer a matching placebo on the same schedule.
-
-
Schedule of Assessments:
-
Baseline (Day 0): Physical examination, vital signs, and collection of blood for baseline hematology, biochemistry, and malaria diagnosis (microscopy and PCR).
-
During Travel (Weekly): Symptom diary review and blood collection for malaria diagnosis.
-
Post-Travel (e.g., Day 7, 14, 28, and monthly for 6 months): Clinical assessment and blood collection for malaria diagnosis to detect delayed infections.
-
-
Laboratory Procedures for Malaria Diagnosis:
-
Primary Endpoint: Incidence of laboratory-confirmed Plasmodium infection during the study period.
-
Statistical Analysis: Calculate the protective efficacy of this compound using the formula: (Attack Rate in Placebo Group - Attack Rate in this compound Group) / Attack Rate in Placebo Group * 100.
Caption: Experimental workflow for a this compound efficacy trial.
References
- 1. Guidance for Using this compound for Prevention and Antirelapse Therapy for Malaria â United States, 2019 | MMWR [cdc.gov]
- 2. ajtmh.org [ajtmh.org]
- 3. This compound Exposure Assessment in Children (TEACH) study | PVIVAX [vivaxmalaria.org]
- 4. This compound and G6PD: a primer for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. healthnet.com [healthnet.com]
- 7. This compound and G6PD: a primer for clinicians. — MORU Tropical Health Network [tropmedres.ac]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Malaria Diagnostics in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Rapid Diagnostic Tests for Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized, double-blind, active-control trial to evaluate the efficacy and safety of a three day course of this compound monotherapy for the treatment of Plasmodium vivax malaria | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Tafenoquine in Mass Drug Administration (MDA) Programs for Malaria Elimination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tafenoquine in Mass Drug Administration (MDA) programs aimed at eliminating Plasmodium vivax malaria. The following sections detail the critical aspects of planning and implementing such programs, including data on efficacy and safety, detailed experimental protocols, and visual workflows.
Introduction
This compound is an 8-aminoquinoline drug with a long half-life, making it a suitable candidate for single-dose radical cure of P. vivax malaria, which is a significant advantage in MDA settings where adherence to multi-dose regimens can be challenging.[1][2] Its activity against the dormant liver stages (hypnozoites) of P. vivax is crucial for preventing relapse and interrupting transmission.[3] However, its use is associated with a risk of drug-induced hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, necessitating mandatory quantitative G6PD screening prior to administration.[4][5][6]
Data Presentation
Efficacy of this compound in Clinical Trials
The following table summarizes the efficacy of this compound from key clinical trials. It is important to note that these trials were primarily designed for individual patient treatment and not specifically for MDA, but they provide the foundational evidence for its use.
| Trial Name | This compound Regimen | Comparator | Primary Endpoint | Efficacy Outcome | Citation |
| DETECTIVE (Phase 2b) | 300 mg single dose + Chloroquine | Chloroquine alone | Freedom from recurrence at 6 months | 89.2% recurrence-free with this compound vs. 37.5% with chloroquine alone. | |
| DETECTIVE (Phase 3) | 300 mg single dose + Chloroquine | Placebo + Chloroquine | Relapse-free rate at 6 months | 62.4% relapse-free with this compound vs. 27.7% with placebo. | |
| GATHER (Phase 3) | 300 mg single dose + Chloroquine | Primaquine (15 mg for 14 days) + Chloroquine | Incidence of hemoglobin decline | Similar incidence of hemoglobin decline between this compound (2.4%) and primaquine (1.2%) groups. |
Safety Profile of this compound
The safety of this compound has been evaluated in several clinical trials. The most significant safety concern is hemolysis in G6PD-deficient individuals. Other common adverse events are generally mild to moderate.
| Adverse Event | Frequency in this compound Group | Frequency in Comparator Group (Placebo/Primaquine) | Citation |
| Gastrointestinal | |||
| Nausea | 5-13% | 1.5-6% | [7][8] |
| Vomiting | 3.8-5% | 1.5% | [7][9] |
| Diarrhea | 12.7-18% | 5.8-10.7% | [7][9] |
| Abdominal pain | Common, dose-dependent | Less frequent | [10] |
| Neurological | |||
| Dizziness/Vertigo | 4% | Similar to placebo | [9] |
| Headache | 15% | Similar to placebo | [9] |
| Psychiatric | |||
| Insomnia | 1.2% | 0.8% (placebo) | [9] |
| Abnormal dreams | Observed | Not specified | [4] |
| Anxiety | Observed | Not specified | [4] |
| Hematological | |||
| Hemolysis | Risk in G6PD deficient individuals | Risk in G6PD deficient individuals | [4][5] |
| Methemoglobinemia | Asymptomatic elevations observed | Less frequent | [9] |
| Dermatological | |||
| Rash | 14% | Not specified | [9] |
Experimental Protocols
Protocol for a this compound-Based MDA Program
This protocol outlines the key steps for implementing a successful this compound MDA program.
3.1.1 Phase 1: Pre-MDA Planning and Community Engagement
-
Stakeholder Engagement: Establish a coordinating committee with representatives from the Ministry of Health, local health authorities, community leaders, and research partners.
-
Context Analysis: Conduct a thorough assessment of the target area, including malaria epidemiology, demographics, healthcare infrastructure, and sociocultural factors.
-
Community Sensitization:
-
Develop culturally appropriate informational materials explaining the purpose of the MDA, the benefits of this compound, the importance of G6PD testing, and potential side effects.
-
Conduct community meetings, workshops, and house-to-house visits to disseminate information and address concerns.
-
Utilize various communication channels such as radio, local theater, and informational leaflets.
-
-
Training of Healthcare Workers and Community Drug Distributors (CDDs):
-
Provide comprehensive training on the MDA protocol, including:
-
Obtaining informed consent.
-
Performing G6PD screening.
-
Administering this compound according to weight-based dosing.
-
Recognizing and managing adverse events.
-
Data recording and reporting.
-
-
3.1.2 Phase 2: G6PD Screening and Drug Administration
-
Establishment of Distribution Points: Set up accessible and well-equipped distribution points within the community.
-
Informed Consent: Obtain written informed consent from all potential participants or their legal guardians.
-
G6PD Screening:
-
This compound Administration:
-
Dosage: Administer a single oral dose of this compound based on the participant's weight. The following dosage is based on the VET study protocol:[1]
-
10 kg to ≤ 20 kg: 150 mg
-
20 kg to ≤ 35 kg: 300 mg
-
35 kg: 450 mg
-
-
Administration: The tablet(s) should be administered with food to improve absorption.[4]
-
Directly Observed Therapy (DOT): Ensure that each participant swallows the medication under the observation of a healthcare worker or CDD.
-
3.1.3 Phase 3: Post-MDA Monitoring and Evaluation
-
Adverse Event Monitoring:
-
Active Surveillance: Conduct house-to-house visits or follow-up calls within the first week after the MDA to actively monitor for any adverse events.
-
Passive Surveillance: Establish a clear reporting system for participants to report any side effects to healthcare facilities or CDDs.
-
Management: Provide appropriate supportive care for mild adverse events. Severe adverse events should be immediately referred to the nearest health facility, and a serious adverse event report should be completed and submitted to the relevant authorities.
-
-
Coverage Survey: Conduct a survey shortly after the MDA to determine the proportion of the target population that received this compound.
-
Efficacy Evaluation:
-
Monitor the incidence of P. vivax malaria in the target area through passive and active case detection for at least 6-12 months post-MDA.
-
Compare the post-MDA incidence with pre-MDA baseline data to assess the impact of the intervention.
-
-
Data Analysis and Reporting: Analyze all collected data on coverage, safety, and efficacy to evaluate the overall success of the MDA program and to inform future malaria elimination strategies.
Visualizations
Logical Workflow for this compound-Based MDA
Caption: Logical workflow for a this compound-based Mass Drug Administration program.
Hypothesized Mechanism of Action of this compound
Caption: Hypothesized mechanism of action of this compound leading to parasite death.
References
- 1. Mass Drug Administration of this compound for P. vivax Radical Cure: Safety and Feasibility Study (VET) | PVIVAX [vivaxmalaria.org]
- 2. This compound - aiming to stop relapsing malaria | Medicines for Malaria Venture [mmv.org]
- 3. Figures and data in The clinical pharmacology of this compound in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis | eLife [elifesciences.org]
- 4. Guidance for Using this compound for Prevention and Antirelapse Therapy for Malaria â United States, 2019 | MMWR [cdc.gov]
- 5. This compound and G6PD: a primer for clinicians. — MORU Tropical Health Network [tropmedres.ac]
- 6. This compound and G6PD: a primer for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The clinical pharmacology of this compound in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis | Sciety [sciety.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound: a toxicity overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tafenoquine and Plasmodium vivax
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mechanisms of tafenoquine resistance in Plasmodium vivax.
Frequently Asked Questions (FAQs)
Q1: What is the established molecular mechanism of action for this compound against P. vivax?
A1: The exact molecular mechanism of action for this compound, like other 8-aminoquinolines, is not fully understood. It is believed to act as a prodrug that is metabolized into reactive intermediates.[1][2] These metabolites are thought to generate reactive oxygen species (ROS), which cause oxidative stress and interfere with the parasite's mitochondrial electron transport chain, leading to parasite death.[2][3] this compound is effective against multiple life cycle stages, including the dormant liver-stage hypnozoites responsible for relapse.[3][4][5]
Q2: Have any specific genetic markers of this compound resistance in P. vivax been identified?
A2: No, to date, no specific genetic markers in the P. vivax parasite have been validated for this compound resistance.[4] Research is hampered by the inability to continuously culture P. vivaxin vitro, which is essential for selecting resistant parasite lines and performing genetic crosses to identify resistance-conferring mutations.[6][7]
Q3: What is the role of the human host's genetics in this compound treatment efficacy?
A3: Host genetics, specifically polymorphisms in the cytochrome P450 2D6 (CYP2D6) gene, are known to be critical for the efficacy of primaquine, a related 8-aminoquinoline.[8][9] Primaquine requires activation by the CYP2D6 enzyme to exert its anti-hypnozoite activity.[9] However, studies suggest that this compound's efficacy is not significantly associated with the host's CYP2D6 metabolizer status.[1][8][10] This suggests that while host metabolism is important, the specific pathways may differ from those of primaquine.
Q4: How is "this compound resistance" defined in a clinical setting?
A4: Defining this compound resistance is complex. It is generally considered after a recurrence of parasitemia following a directly observed, approved this compound regimen for radical cure. However, it is crucial to differentiate between a true treatment failure (relapse) and a new infection (reinfection). This is typically done by genotyping the parasite from the initial and recurrent infections. A homologous (genetically identical) recurrence is indicative of a potential relapse, while a heterologous (genetically different) recurrence points to a new infection.[11]
Q5: What alternative parasite models can be used to study 8-aminoquinoline resistance, given the challenges with P. vivax?
A5: Due to the inability to culture P. vivax, researchers sometimes use proxy models. Plasmodium cynomolgi, a primate malaria parasite that also forms hypnozoites, is a valuable model for studying the biology of relapse and the activity of anti-hypnozoite drugs. For blood-stage activity, researchers may use the more readily culturable Plasmodium falciparum to assess cross-resistance with other antimalarials, although results must be interpreted with caution.[12][13]
Troubleshooting Guides
Guide 1: Investigating a Suspected Case of this compound Treatment Failure
If a patient experiences a recurrent P. vivax infection after a supervised this compound treatment, the following experimental workflow should be considered to investigate the cause.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. An analytical method for assessing stage-specific drug activity in Plasmodium vivax malaria: implications for ex vivo drug susceptibility testing | PVIVAX [vivaxmalaria.org]
- 5. Molecular Surveillance and Ex Vivo Drug Susceptibilities of Plasmodium vivax Isolates From the China–Myanmar Border - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenetic assessment of this compound efficacy in patients with Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound treatment of Plasmodium vivax malaria: suggestive evidence that CYP2D6 reduced metabolism is not associated with relapse in the Phase 2b DETECTIVE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cytochrome P450 2D6 profiles and anti-relapse efficacy of this compound against Plasmodium vivax in Australian Defence Force personnel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimation of the Antirelapse Efficacy of this compound, Using Plasmodium vivax Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of this compound against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Breakthrough: Defining Plasmodium vivax Drug Resistance Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tafenoquine-Induced Hemolytic Anemia in G6PD Deficient Individuals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying tafenoquine-induced hemolytic anemia in Glucose-6-Phosphate Dehydrogenase (G6PD) deficient individuals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hemolytic anemia in G6PD deficient individuals?
A1: this compound, an 8-aminoquinoline antimalarial drug, can induce hemolytic anemia in individuals with G6PD deficiency. The underlying mechanism involves increased oxidative stress on red blood cells (RBCs). G6PD is a crucial enzyme in the pentose phosphate pathway, responsible for producing NADPH. NADPH is essential for maintaining a reduced state within RBCs and protecting them from oxidative damage. In G6PD deficient individuals, the reduced NADPH production compromises the RBCs' ability to neutralize oxidative insults. This compound and its metabolites generate reactive oxygen species (ROS), which overwhelm the deficient antioxidant capacity of the RBCs, leading to hemoglobin denaturation, Heinz body formation, and premature destruction of the red blood cells (hemolysis).[1][2][3]
Q2: Why is quantitative G6PD testing mandatory before this compound administration in a research or clinical setting?
A2: Quantitative G6PD testing is mandatory because qualitative tests may not reliably identify individuals with intermediate G6PD activity, such as heterozygous females.[4][5][6][7] These individuals are still at risk of clinically significant hemolysis when exposed to this compound.[4][5][6] this compound should only be administered to individuals with G6PD activity greater than 70% of the normal median.[4][6] Due to this compound's long half-life, hemolysis can be prolonged and cannot be stopped by discontinuing the drug, making pre-screening critical.[8]
Q3: What are the key differences in hemolytic risk between this compound and primaquine?
A3: Both this compound and primaquine are 8-aminoquinolines that can induce hemolysis in G6PD deficient individuals. However, this compound has a much longer half-life (approximately 15 days) compared to primaquine (about 6 hours).[4] This means that a single dose of this compound can lead to prolonged oxidative stress and hemolysis, whereas primaquine-induced hemolysis can be managed by discontinuing the daily dose.[8] Studies have shown that a single 300 mg dose of this compound has a similar hemolytic potential to a 14-day course of 15 mg daily primaquine in G6PD heterozygous females.[9][10]
Q4: How does G6PD variance, particularly in heterozygous females, affect the hemolytic response to this compound?
A4: G6PD deficiency is an X-linked trait. Hemizygous males and homozygous females have a clear deficient phenotype. Heterozygous females have a mosaic population of G6PD-normal and G6PD-deficient red blood cells due to lyonization (random X-chromosome inactivation).[11] This results in a wide range of G6PD enzyme activities, from near-normal to severely deficient levels.[12] The severity of this compound-induced hemolysis in heterozygous females is directly correlated with their G6PD enzyme activity level; lower enzyme activity leads to a greater degree of hemolysis.[9][10]
Troubleshooting Guides
Guide 1: G6PD Enzyme Activity Assay
Issue: Inconsistent or unexpected G6PD activity results.
| Possible Cause | Troubleshooting Step |
| Sample quality issues | Ensure blood samples are collected in the correct anticoagulant (EDTA, heparin, or ACD).[13] Avoid freezing whole blood.[13] |
| Recent blood transfusion or hemolytic event | G6PD activity can be falsely elevated after a transfusion or during a hemolytic crisis due to the presence of young red blood cells with higher enzyme levels.[7][12][14] It is recommended to wait at least 3 months after a transfusion or hemolytic event to re-test.[14] |
| Incorrect sample handling | Red cell G6PD is stable for about a week when refrigerated in whole blood but is unstable in a hemolysate.[13] Process samples promptly. |
| Leukocyte and platelet interference | High white blood cell or platelet counts can artificially elevate G6PD activity readings. For borderline results, consider repeating the assay on a buffy coat-free sample.[13] |
| Assay temperature not maintained | The enzyme activity is temperature-dependent. Ensure the reaction mixture is maintained at the specified temperature (e.g., 30°C or 37°C) as per the assay protocol.[13] |
| High background from NADH | Some samples may contain NADH which can interfere with colorimetric assays. Run a sample background control to account for this.[15] |
Issue: Interpreting borderline G6PD activity results.
| Possible Cause | Troubleshooting Step |
| Patient is a heterozygous female | Heterozygous females can have G6PD activity levels that fall into an intermediate or borderline range.[11] |
| Underlying anemia | Severe anemia can lead to falsely elevated G6PD activity levels because the measurement is often normalized to hemoglobin concentration.[5] |
| Action for Borderline Results | For research purposes, individuals with borderline G6PD activity should be treated with caution. Consider genotyping to identify the specific G6PD variant. For clinical applications, this compound is contraindicated in individuals with less than 70% of normal G6PD activity.[4][6] |
Guide 2: In Vitro Hemolysis Assay
Issue: High background hemolysis in negative controls.
| Possible Cause | Troubleshooting Step |
| Mechanical stress on red blood cells | Gentle handling of blood samples is crucial. Avoid vigorous mixing or pipetting that can lyse the cells. |
| Improper buffer conditions | Ensure the pH and osmolarity of the buffer are appropriate for maintaining red blood cell integrity. |
| Contamination | Contamination of reagents or glassware can lead to cell lysis. Use sterile techniques and materials. |
Issue: No hemolysis observed with a known hemolytic agent (positive control).
| Possible Cause | Troubleshooting Step |
| Inactive positive control | Prepare a fresh solution of the positive control (e.g., Triton X-100).[16] |
| Incorrect assay conditions | Verify the incubation time and temperature as per the protocol.[17][18] |
| Spectrophotometer malfunction | Check the spectrophotometer settings and ensure it is functioning correctly. |
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting | Calibrate pipettes and ensure accurate and consistent dispensing of reagents and cell suspensions. |
| Uneven cell suspension | Gently mix the red blood cell suspension before aliquoting to ensure a uniform cell concentration in each well. |
| Edge effects in microplate | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. |
Data Presentation
Table 1: Dose-Response of this compound on Hemoglobin Levels in G6PD Heterozygous Females (Mahidol Variant)
| This compound Dose (single dose) | Number of Subjects (N) | Mean Maximum Hemoglobin Decrease (g/dL) | Range of Maximum Hemoglobin Decrease (g/dL) |
| 100 mg | 6 | -1.1 | -0.5 to -1.8 |
| 200 mg | 6 | -1.9 | -1.1 to -2.8 |
| 300 mg | 3 | -2.8 | -2.65 to -2.95 |
| Primaquine (15 mg daily for 14 days) | 5 | -2.1 | -1.25 to -3.0 |
Data extracted from Rueangweerayut et al. (2017).[9][10]
Table 2: Effect of Baseline G6PD Activity on this compound (200 mg) Induced Hemolysis in G6PD Heterozygous Females
| G6PD Enzyme Activity (% of site median normal) | Number of Subjects (N) | Mean Maximum Hemoglobin Decrease (g/dL) |
| 40-60% | 6 | -1.9 |
| 61-80% | 2 | -1.4 |
| >80% | 5 | -0.9 |
Data extracted from Rueangweerayut et al. (2017).[9][10]
Experimental Protocols
Protocol 1: Quantitative G6PD Enzyme Activity Assay (Spectrophotometric Method)
This protocol is a generalized procedure based on standard methods.[13][19][20][21] Researchers should refer to the specific instructions of their chosen commercial kit.
Principle: The rate of NADPH production from NADP+ is measured spectrophotometrically at 340 nm. This rate is directly proportional to the G6PD activity in the sample.
Materials:
-
Whole blood collected in EDTA, heparin, or ACD.
-
G6PD assay kit (containing lysis buffer, substrate, and enzyme controls).
-
Spectrophotometer capable of reading at 340 nm with temperature control.
-
Cuvettes.
-
Micropipettes and tips.
-
Vortex mixer.
Procedure:
-
Reagent Preparation: Prepare the reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized reagents.
-
Sample Preparation:
-
Add 1.0 mL of the reconstituted assay reagent to a test tube.
-
Add 10 µL of the whole blood sample to the test tube.
-
Mix thoroughly by vortexing and let it stand at room temperature for 5 minutes to allow for cell lysis.[19]
-
-
Reaction Initiation:
-
Add 2.0 mL of the substrate reagent to the test tube.
-
Mix by inverting the tube several times.
-
-
Spectrophotometric Measurement:
-
Transfer the reaction mixture to a cuvette and place it in the spectrophotometer, pre-warmed to 37°C.
-
Incubate for exactly 5 minutes.[19]
-
Measure the change in absorbance at 340 nm over a defined period (e.g., 5 minutes).
-
-
Calculation:
-
Calculate the G6PD activity based on the rate of change in absorbance, using the formula provided in the assay kit. The activity is typically expressed in units per gram of hemoglobin (U/g Hb) or units per 10^12 red blood cells.
-
Protocol 2: In Vitro Hemolysis Assay
This protocol is a generalized procedure for assessing drug-induced hemolysis.[16][17][18][22][23]
Principle: Red blood cells are incubated with the test compound (this compound), and the amount of hemoglobin released into the supernatant due to cell lysis is quantified spectrophotometrically.
Materials:
-
Fresh human whole blood from G6PD deficient and normal donors.
-
Phosphate-buffered saline (PBS).
-
This compound stock solution.
-
Positive control (e.g., 1% Triton X-100).
-
Negative control (vehicle, e.g., 0.5% DMSO).
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 540-570 nm.
-
Centrifuge.
Procedure:
-
Preparation of Red Blood Cell Suspension:
-
Centrifuge the whole blood at a low speed (e.g., 500 x g) for 10 minutes to separate the plasma and buffy coat.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the red blood cells three times with PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% hematocrit).
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of this compound to the appropriate wells.
-
Add the positive and negative controls to their respective wells.
-
Add the red blood cell suspension to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 4 hours or 24 hours), with gentle shaking.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact red blood cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540-570 nm.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Visualizations
Caption: this compound-induced oxidative stress pathway in G6PD deficient red blood cells.
Caption: Workflow for G6PD screening prior to this compound administration.
Caption: Logical troubleshooting flow for unexpected hemolysis in experiments.
References
- 1. This compound: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound and G6PD: a primer for clinicians. — MORU Tropical Health Network [tropmedres.ac]
- 5. This compound and G6PD: a primer for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Therapy and G6PD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound: a toxicity overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemolytic Potential of this compound in Female Volunteers Heterozygous for Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency (G6PD Mahidol Variant) versus G6PD-Normal Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemolytic Potential of this compound ... | Article | H1 Connect [archive.connect.h1.co]
- 11. This compound for the radical cure and prevention of malaria: the importance of testing for G6PD deficiency | The Medical Journal of Australia [mja.com.au]
- 12. G6PD Screening | Detecting the Deficiency | G6PD Foundation [g6pddf.org]
- 13. labcarediagnostics.com [labcarediagnostics.com]
- 14. Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency Workup: Approach Considerations [emedicine.medscape.com]
- 15. abcam.com [abcam.com]
- 16. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. scribd.com [scribd.com]
- 18. Hemolysis Assay [protocols.io]
- 19. media.path.org [media.path.org]
- 20. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 21. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]
- 22. nucro-technics.com [nucro-technics.com]
- 23. haemoscan.com [haemoscan.com]
Technical Support Center: Enhancing Patient Adherence to Tafenoquine Prophylaxis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve patient adherence to tafenoquine prophylaxis in clinical and real-world settings.
Troubleshooting Guides
Issue: Low Patient Adherence to Weekly Dosing Schedule
Question: We are observing lower-than-expected adherence to the weekly this compound prophylactic regimen in our study participants. What strategies can we implement to address this?
Answer:
Several factors can contribute to suboptimal adherence to a weekly regimen. Consider the following troubleshooting steps:
-
Simplify the Regimen Reminder: While a weekly dose is simpler than a daily dose, participants may still forget. Implement a multi-faceted reminder system.[1]
-
Digital Reminders: Utilize SMS text messages, mobile application notifications, or automated phone calls.[2]
-
Physical Reminders: Provide participants with calendars or pillboxes that clearly mark the day the medication should be taken.
-
-
Enhance Patient Education: Ensure participants fully understand the importance of consistent dosing for effective malaria prevention.
-
Visual Aids: Use diagrams to explain the lifecycle of the malaria parasite and how this compound works to prevent infection.
-
Personalized Counseling: Discuss the specific risks of malaria in their travel destination and how non-adherence could impact their health.
-
-
Address Side Effects Proactively: Nausea, dizziness, and headache are common side effects that may deter adherence.[3][4]
-
Administration with Food: Advise participants to always take this compound with food to increase absorption and minimize gastrointestinal discomfort.[5]
-
Symptom Management Plan: Provide clear instructions on how to manage mild side effects and when to contact the research team for more severe reactions.
-
-
Strengthen Patient-Provider Relationship: A trusting relationship can improve adherence.[6]
-
Regular Check-ins: Schedule brief, regular follow-up calls or messages to inquire about their well-being and address any concerns.
-
Open Communication: Create a non-judgmental environment where participants feel comfortable reporting missed doses or side effects.
-
Issue: Challenges with G6PD Deficiency Screening
Question: Our research setting has limited resources for quantitative G6PD testing, which is mandatory before prescribing this compound. How can we navigate this challenge?
Answer:
Ensuring patient safety through accurate G6PD testing is paramount. Here are some strategies to address challenges in G6PD screening:[7][8]
-
Point-of-Care (POC) Quantitative Tests: Investigate the availability and feasibility of novel quantitative POC tests, which can provide results more rapidly and with less laboratory infrastructure than traditional spectrophotometry.[7]
-
Centralized Testing with Efficient Logistics: If POC testing is not an option, establish a clear and efficient workflow for sending samples to a central laboratory.
-
Thorough Patient Counseling: Clearly explain the importance of the G6PD test to patients to ensure their cooperation and understanding. Use simple language and visual aids to describe the risk of hemolysis in G6PD-deficient individuals.[11][12]
-
Exclusion Criteria: If reliable quantitative testing cannot be guaranteed, it is crucial to adhere to the contraindication and exclude individuals with unknown G6PD status from this compound treatment.[3][13]
Frequently Asked Questions (FAQs)
Q1: What is the expected adherence rate for this compound compared to other antimalarials?
A1: The simplified weekly dosing regimen of this compound for prophylaxis is anticipated to lead to higher adherence rates compared to daily medications.[14][15] A modeling study in Brazil for the radical cure indication assumed a 100% adherence rate for the single-dose this compound regimen, in contrast to a 66.7% adherence rate for a 7-day course of primaquine.[2] While specific quantitative data from head-to-head prophylaxis trials are limited, the convenience of a weekly dose is a significant advantage. For instance, a study on atovaquone-proguanil, a daily prophylactic, reported an 89% complete adherence rate among travelers.[16]
Data on Adherence Rates of Antimalarials
| Medication | Dosing Frequency | Adherence Rate | Study Type/Population | Citation |
| This compound (single dose for radical cure) | Single Dose | 100% (assumed) | Modeling Study (Brazil) | [2] |
| Primaquine (7-day course for radical cure) | Daily | 66.7% | Modeling Study (Brazil) | [2] |
| Primaquine (14-day course for radical cure) | Daily | >95% | Controlled Clinical Trial (DETECTIVE Study) | [16][17] |
| Atovaquone-proguanil (prophylaxis) | Daily | 89% | Observational Study (Travelers) | [16] |
Q2: What are the key contraindications for this compound prophylaxis that we must screen for?
A2: Before prescribing this compound for prophylaxis, it is crucial to screen for the following contraindications:
-
G6PD Deficiency: this compound can cause severe hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. Quantitative G6PD testing is mandatory.[3][8][13]
-
Pregnancy: this compound is contraindicated during pregnancy due to the unknown G6PD status of the fetus.[3]
-
Breastfeeding: It should not be used by breastfeeding women if the infant is G6PD deficient or if the infant's G6PD status is unknown.[3]
-
History of Psychotic Disorders: this compound is contraindicated in individuals with a history of psychotic disorders or current psychotic symptoms.[3][5]
-
Hypersensitivity: A known hypersensitivity to this compound or other 8-aminoquinolines is a contraindication.[3]
Q3: How should we counsel patients about potential psychiatric adverse events?
A3: Open and clear communication about the potential for psychiatric side effects is essential. Advise patients to:
-
Be aware of potential symptoms such as anxiety, abnormal dreams, insomnia, agitation, and, rarely, more severe psychiatric reactions.
-
Immediately report any new or worsening psychiatric symptoms to the research team.
-
Inform their family or travel companions about these potential side effects so they can also monitor for any changes in behavior.
Q4: What is the procedure if a patient misses a dose of this compound during prophylaxis?
A4: The guidance for missed doses depends on the number of doses missed:[5]
-
One missed weekly dose: The patient should take the missed dose as soon as they remember, up until the time of the next scheduled dose.
-
Two consecutive missed weekly doses: The patient should take one dose as soon as they remember.
-
Three or more missed weekly doses: The patient should take two 200 mg doses, one on each of two consecutive days, and then resume the weekly schedule.
-
Missed terminal dose: The patient should take the single 200 mg dose as soon as they remember.
Experimental Protocols
Generalized Protocol for a Randomized Controlled Trial Comparing Adherence to this compound vs. Atovaquone-Proguanil for Malaria Prophylaxis
1. Study Design: A prospective, randomized, open-label, multicenter study.
2. Study Population: Healthy, non-pregnant adults traveling to a malaria-endemic region.
3. Inclusion Criteria:
- Age 18 years or older.
- Negative pregnancy test for females of childbearing potential.
- Normal G6PD activity as confirmed by a quantitative G6PD test.
- Willingness to comply with study procedures and provide informed consent.
4. Exclusion Criteria:
- History of G6PD deficiency.
- Pregnancy or breastfeeding.
- History of psychiatric illness.
- Known hypersensitivity to 8-aminoquinolines or atovaquone-proguanil.
- Severe renal or hepatic impairment.
5. Randomization and Treatment Arms:
- Arm A (this compound): 200 mg daily for 3 days (loading dose) prior to travel, followed by 200 mg once weekly during travel, and a single 200 mg dose the week after returning.[13]
- Arm B (Atovaquone-Proguanil): One tablet (250 mg atovaquone/100 mg proguanil) daily, starting 1-2 days before travel, continuing during travel, and for 7 days after returning.
6. Adherence Assessment:
- Primary Method: Pill counts at follow-up visits.
- Secondary Methods:
- Self-report questionnaires.
- Electronic monitoring devices (e.g., smart pill bottles).
- Measurement of drug levels in plasma at a follow-up visit.
7. Study Procedures:
- Screening Visit: Informed consent, medical history, physical examination, and blood draw for G6PD quantitative testing and baseline hematology/chemistry.
- Baseline Visit (Pre-travel): Randomization, dispensing of study medication and electronic monitoring device (if applicable), and patient counseling on dosing, side effects, and adherence.
- Follow-up Visit (Post-travel): Pill count, administration of adherence questionnaire, and blood draw for drug level analysis and safety assessments.
8. Statistical Analysis: The primary endpoint will be the proportion of adherent participants in each arm, defined as taking ≥80% of the prescribed doses. Adherence rates will be compared using a chi-square test.
Visualizations
Caption: G6PD testing and this compound prescription workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A randomized, double-blind, active-control trial to evaluate the efficacy and safety of a three day course of this compound monotherapy for the treatment of Plasmodium vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Methods for the field evaluation of quantitative G6PD diagnostics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atovaquone-proguanil versus chloroquine-proguanil for malaria prophylaxis in nonimmune pediatric travelers: results of an international, randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose-6-Phosphate Dehydrogenase (G-6-PD), Quantitative - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 8. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 9. Evaluation of a Novel Quantitative Test for Glucose-6-Phosphate Dehydrogenase Deficiency: Bringing Quantitative Testing for Glucose-6-Phosphate Dehydrogenase Deficiency Closer to the Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Operational effectiveness of this compound and primaquine for the prevention of Plasmodium vivax recurrence in Brazil: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidance for Using this compound for Prevention and Antirelapse Therapy for Malaria â United States, 2019 | MMWR [cdc.gov]
- 12. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of adherence to atovaquone-proguanil prophylaxis in travelers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The clinical pharmacology of this compound in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis | eLife [elifesciences.org]
- 17. media.malariaworld.org [media.malariaworld.org]
Tafenoquine and methemoglobinemia: monitoring and management in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tafenoquine. The focus is on the monitoring and management of methemoglobinemia in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced methemoglobinemia?
A1: this compound, an 8-aminoquinoline antimalarial drug, can induce a condition called methemoglobinemia. This occurs when the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is unable to bind and transport oxygen, which can lead to functional anemia and tissue hypoxia if levels are significantly elevated.[1] The oxidative activity of hydroxylated metabolites of 8-aminoquinolines is considered the primary cause of this adverse event.[1]
Q2: How common is methemoglobinemia in subjects receiving this compound?
A2: Asymptomatic elevations in methemoglobin are a known adverse reaction to this compound. In a safety set of five clinical trials for malaria prophylaxis, asymptomatic elevations in methemoglobin were observed in 13% of participants who received the FDA-approved this compound regimen.[2][3] In a study of this compound for the treatment of P. vivax malaria, peak methemoglobin levels ranged from 1.4% to 25.6% (median 7.4%) in the this compound arm.[4]
Q3: Are there any predisposing factors for developing this compound-induced methemoglobinemia?
A3: Yes, individuals with a deficiency in NADH-dependent methemoglobin reductase (cytochrome b5 reductase) are at an increased risk of developing methemoglobinemia when exposed to oxidizing agents like this compound.[2][3] Therefore, it is crucial to monitor these individuals carefully.
Q4: What are the signs and symptoms of methemoglobinemia?
A4: The signs and symptoms of methemoglobinemia are related to the degree of tissue oxygen deprivation.
-
Mild (<20% methemoglobin): Often asymptomatic, but may present with cyanosis (a bluish discoloration of the skin, lips, and nail beds) that does not improve with oxygen therapy.
-
Moderate (20-50% methemoglobin): Headache, dizziness, fatigue, shortness of breath, and tachycardia.
-
Severe (>50% methemoglobin): Respiratory depression, altered mental status, seizures, coma, and potentially death.[2]
Q5: When should I be most vigilant for methemoglobinemia after this compound administration?
A5: Following a single dose of this compound, methemoglobin levels typically rise and peak at approximately day 7.[5][6] Therefore, heightened monitoring is recommended around this time point.
Troubleshooting Guides
Scenario 1: Elevated Methemoglobin Levels Detected During Routine Monitoring
Problem: A subject in a clinical trial has an elevated methemoglobin level detected during routine monitoring.
Solution:
-
Assess the Subject: Immediately evaluate the subject for any clinical signs and symptoms of methemoglobinemia (see FAQ Q4).
-
Quantify Methemoglobin Levels: Confirm the methemoglobin level using a reliable quantitative method such as co-oximetry.
-
Management Strategy: The management approach depends on the methemoglobin level and the presence of symptoms:
-
Asymptomatic with Methemoglobin < 20%: Continue to monitor the subject closely. Increase the frequency of monitoring (e.g., daily) until the levels start to decline.
-
Asymptomatic with Methemoglobin ≥ 20% OR Symptomatic at any level:
-
Administer supplemental oxygen.
-
Consider treatment with methylene blue, which is the standard antidote for severe methemoglobinemia.[7][8] The typical dose is 1-2 mg/kg administered intravenously.[7]
-
Caution: Methylene blue is contraindicated in individuals with G6PD deficiency.
-
If methylene blue is contraindicated or ineffective, alternative treatments such as ascorbic acid (vitamin C) or exchange transfusion may be considered.[7]
-
-
-
Discontinuation of this compound: The decision to discontinue this compound should be based on the severity of the methemoglobinemia and the clinical judgment of the investigator. The FDA label advises patients to stop the drug and seek medical attention if signs of methemoglobinemia occur.[2]
Scenario 2: Subject Presents with Symptoms of Methemoglobinemia
Problem: A subject presents with symptoms such as cyanosis, headache, and shortness of breath after receiving this compound.
Solution:
-
Immediate Medical Attention: This should be treated as a potential medical emergency.
-
Administer Oxygen: Provide supplemental oxygen immediately.
-
Confirm Diagnosis: Obtain a blood sample for immediate analysis of methemoglobin levels by co-oximetry.
-
Initiate Treatment: If methemoglobinemia is confirmed and the subject is symptomatic, initiate treatment promptly with intravenous methylene blue (1-2 mg/kg), unless contraindicated.[7][8]
-
Hospitalization: Symptomatic patients should be hospitalized for continuous monitoring and further management.[7]
-
Discontinue this compound: Discontinue this compound administration. Due to the long half-life of this compound (approximately 17 days), adverse reactions like methemoglobinemia may have a delayed onset and/or prolonged duration.[3][9]
Quantitative Data Summary
| Parameter | Finding | Source |
| Incidence of Asymptomatic Methemoglobinemia | 13% in subjects receiving the approved prophylaxis regimen. | [2][3] |
| Hemoglobin Decrease | Decreases of ≥ 3 g/dL were observed in 2.3% of subjects. | [2] |
| Peak Methemoglobin Levels (Treatment Study) | Ranged from 1.4% to 25.6% (median 7.4%). | [4] |
| Time to Peak Methemoglobin | Approximately 7 days after this compound administration. | [5][6] |
Experimental Protocols
Protocol: Monitoring of Methemoglobin by Co-oximetry
Objective: To accurately quantify the percentage of methemoglobin in whole blood.
Principle: Co-oximetry is a spectrophotometric method that measures the absorption of light at multiple wavelengths to differentiate between various hemoglobin species (oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin).
Materials:
-
Co-oximeter instrument
-
Whole blood sample collected in a heparinized tube
-
Calibration and quality control materials for the co-oximeter
Procedure:
-
Sample Collection: Collect a venous or arterial blood sample in a sodium or lithium heparin tube. Avoid vigorous shaking to prevent hemolysis.
-
Instrument Calibration: Calibrate the co-oximeter according to the manufacturer's instructions using the provided calibration materials.
-
Quality Control: Run quality control samples with known methemoglobin concentrations to ensure the accuracy and precision of the instrument.
-
Sample Analysis: a. Gently mix the blood sample by inversion. b. Introduce the sample into the co-oximeter as per the instrument's operating manual. c. The instrument will automatically perform the measurement and display the results, including the percentage of methemoglobin.
-
Recording Data: Record the methemoglobin percentage along with the subject's identification, date, and time of sample collection.
Visualizations
References
- 1. This compound: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A randomized, double-blind, active-control trial to evaluate the efficacy and safety of a three day course of this compound monotherapy for the treatment of Plasmodium vivax malaria | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Methaemoglobin as a surrogate marker of primaquine antihypnozoite activity in Plasmodium vivax malaria: A systematic review and individual patient data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methemoglobinemia Treatment & Management: Approach Considerations, Initial Management, Pharmacologic Therapy, Exchange Transfusion, and Hyperbaric Oxygen [emedicine.medscape.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. drugs.com [drugs.com]
Impact of food on the bioavailability of different Tafenoquine formulations
Welcome to the Technical Support Center for Tafenoquine Bioavailability Studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments concerning the impact of food on different this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of food on the bioavailability of this compound?
Administering this compound with food is recommended as it significantly increases its systemic absorption.[1][2] Food, particularly a high-calorie, high-fat meal, enhances the bioavailability by increasing the amount of drug absorbed rather than affecting the rate of absorption.[3][4][5] In the majority of clinical trials that led to its approval, this compound was administered to subjects under fed conditions.[4]
Q2: By how much does food quantitatively increase this compound exposure?
Co-administration with a high-calorie, high-fat meal has been shown to increase the Area Under the Curve (AUC) by 41% and the maximum plasma concentration (Cmax) by 31%.[1] This demonstrates a substantial positive food effect on the drug's bioavailability.
Q3: Does food affect how quickly this compound is absorbed?
While food increases the overall absorption (AUC), it can also slow the rate of drug absorption.[6][7] This is evidenced by a longer time to reach maximum plasma concentration (Tmax). In fasted subjects, Tmax is typically observed around 12-15 hours post-dose, whereas studies involving food have reported a greater average Tmax.[1][6][7]
Q4: Is the food effect different for various standard this compound formulations (e.g., tablets vs. capsules)?
Population pharmacokinetic (PopPK) analyses conducted across multiple clinical studies have demonstrated no clinically significant difference in the relative bioavailability between the capsule and tablet formulations of this compound that were administered.[8][9] Furthermore, a study found a similar relative bioavailability between 50 mg dispersible tablets and 150 mg tablets, suggesting consistent performance across these solid oral dosage forms.[10]
Q5: Are there advanced formulations being developed to enhance this compound's bioavailability?
Yes, research into novel formulations is ongoing. For instance, an oral lipid-based nanoformulation (a microemulsion) of this compound has been developed.[11][12] In preclinical mouse models, this microemulsion formulation significantly improved the oral bioavailability of this compound from 55% to 99% compared to a reference formulation.[11][12]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the quantitative impact of food on this compound bioavailability.
Table 1: Impact of a High-Fat Meal on this compound Pharmacokinetics in Humans
| Parameter | Fed State (High-Fat Meal) | Fasted State | % Increase |
| AUC (Area Under the Curve) | Increased by 41% | Baseline | 41%[1] |
| Cmax (Maximum Concentration) | Increased by 31% | Baseline | 31%[1] |
| Tmax (Time to Cmax) | Prolonged | ~12-15 hours | Slower rate[1][6] |
Table 2: Bioavailability of Different this compound Formulations in Mice
| Formulation | Oral Bioavailability (%) | AUC₀₋∞ (min·µmol/L) |
| Reference this compound | 55% | 11,368 ± 1,232 |
| Microemulsion this compound | 99% | 23,842 ± 872 |
(Data derived from a preclinical study in healthy mice)[11][12]
Troubleshooting Guide
| Issue / Question | Probable Cause & Solution |
| Lower-than-expected plasma concentrations observed in our study. | Cause: This could be due to administering this compound in a fasted state. The bioavailability of this compound is significantly lower without food.[1][3] Solution: Ensure adherence to a protocol where this compound is administered with a meal, preferably a standardized high-fat meal, to maximize absorption and reduce variability. |
| High inter-subject variability in pharmacokinetic data. | Cause: Differences in meal composition and timing relative to drug administration can contribute to variability. This compound's absorption is sensitive to food, especially high-fat content.[3][5] Solution: Standardize the meal for all subjects in fed studies (e.g., FDA standard high-fat, high-calorie breakfast). Ensure subjects consume the entire meal within a specified timeframe before dosing. |
| Observed Tmax is later than reported in some early studies. | Cause: This is an expected outcome of administering this compound with food, which can delay the rate of absorption.[6][7] Solution: This is not typically an issue, as the overall drug exposure (AUC) is increased.[1] Document the fed/fasted state of subjects, as this is a critical covariate in pharmacokinetic analysis. For long half-life drugs like this compound (~15 days), a modest delay in Tmax does not significantly impact therapeutic efficacy for prophylaxis or radical cure.[1] |
Detailed Experimental Protocols
Below is a generalized methodology for a food-effect bioavailability study for a this compound formulation, based on common practices in the field.
Title: A Randomized, Open-Label, Two-Period, Crossover Study to Evaluate the Effect of a High-Fat Meal on the Pharmacokinetics of a Single Oral Dose of this compound.
1. Study Population:
-
Healthy adult male and female volunteers.
-
Subjects must meet all inclusion/exclusion criteria, including normal glucose-6-phosphate dehydrogenase (G6PD) status.
2. Study Design:
-
A two-period, two-sequence crossover design separated by an adequate washout period (e.g., at least 5-6 half-lives of this compound).
-
Subjects are randomized to one of two treatment sequences:
-
Sequence A: Treatment A (Fasted) in Period 1, followed by Treatment B (Fed) in Period 2.
-
Sequence B: Treatment B (Fed) in Period 1, followed by Treatment A (Fasted) in Period 2.
-
3. Dosing and Administration:
-
Treatment A (Fasted): A single oral dose of this compound administered with 240 mL of water after an overnight fast of at least 10 hours. No food is allowed for at least 4 hours post-dose.
-
Treatment B (Fed): A single oral dose of this compound administered with 240 mL of water within 30 minutes of consuming a standardized high-fat, high-calorie breakfast (e.g., ~800-1000 kcal, with ~50% of calories from fat).
4. Blood Sampling:
-
Serial venous blood samples are collected in appropriate anticoagulant tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 2, 4, 8, 12, 16, 24, 48, 72, 96, 144, 192, 240, 336, 504, 672 hours). The long half-life of this compound necessitates a long sampling schedule.[1]
5. Bioanalytical Method:
-
Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋∞) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
The geometric mean ratios (Fed/Fasted) for Cmax and AUC are calculated to determine the magnitude of the food effect.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to this compound bioavailability studies.
Caption: Experimental workflow for a two-period crossover food-effect study.
Caption: Physiological basis for food-enhanced this compound absorption.
References
- 1. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Guidance for Using this compound for Prevention and Antirelapse Therapy for Malaria â United States, 2019 | MMWR [cdc.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: a toxicity overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of this compound during Malaria Prophylaxis in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Population Pharmacokinetics of this compound, a Novel Anti-Malarial | Medicines for Malaria Venture [mmv.org]
- 9. Population Pharmacokinetics of this compound, a Novel Antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Models of this compound: Insights for Optimal Malaria Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Addressing the risk of Tafenoquine-induced vortex keratopathy in long-term use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Tafenoquine-induced vortex keratopathy.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced vortex keratopathy?
A1: this compound-induced vortex keratopathy, also known as cornea verticillata, is a condition characterized by whorl-like, golden-brown or gray opacities in the corneal epithelium.[1][2] It is a known side effect of long-term this compound use and is generally considered benign and reversible.[3][4]
Q2: What is the proposed mechanism for this condition?
A2: The development of vortex keratopathy is attributed to this compound's properties as a cationic amphiphilic drug.[5][6][7][8] These drugs are thought to cause an accumulation of phospholipids within the lysosomes of corneal epithelial cells, a condition known as phospholipidosis.[6][7][8] This intracellular buildup leads to the formation of the characteristic corneal deposits.
Q3: What is the incidence of vortex keratopathy in patients taking this compound?
A3: Clinical trials have reported a wide range of incidence, from 21% to 93% of individuals receiving this compound undergoing ophthalmic evaluations.[3][4][9][10] This variability may be due to differences in dosing, duration of treatment, and the sensitivity of detection methods.
Q4: Is this compound-induced vortex keratopathy associated with vision loss?
A4: Generally, this condition does not cause functional changes in vision.[3][4] While some patients may report symptoms like halos or photophobia, these are typically mild.[5][8] The corneal deposits usually resolve within a year after discontinuing the drug.[3][4]
Q5: How is this compound-induced vortex keratopathy diagnosed and monitored in a research setting?
A5: The primary method for diagnosis and monitoring is a thorough ophthalmic examination using a slit-lamp biomicroscope.[11] Advanced imaging techniques such as spectral-domain optical coherence tomography (SD-OCT) and fundus autofluorescence (FAF) can also be employed to assess the cornea and retina for any changes.[12][13]
Q6: How can this compound-induced vortex keratopathy be differentiated from other causes of vortex keratopathy, such as Fabry disease?
A6: While clinically similar, there can be subtle differences. In drug-induced keratopathy, the opacities may appear as horizontal lines with fine branches, whereas in Fabry disease, they often form curving whorls that are straighter at the periphery.[14] In vivo confocal microscopy can also reveal differences in the morphology and distribution of the epithelial deposits.[15][16] A thorough patient history, including medication use and family history of genetic diseases, is also crucial for differential diagnosis.
Data Presentation
Table 1: Incidence of this compound-Induced Vortex Keratopathy in Clinical Trials
| Trial Identifier/Reference | Dosing Regimen | Incidence of Vortex Keratopathy | Notes |
| Leary et al., 2009; Nasveld et al., 2010; NCT#01290601[3] | Not specified in summary | 21% - 93% | Resolved within one year of drug cessation. |
| Nasveld et al., 2010[17] | 200 mg weekly for 6 months (after loading dose) | 93% (69/74) | No associated visual disturbances; resolved by 1 year. |
| NCT#01290601[18] | 400 mg x 3 days | 31.8% (14/44) | Mild keratopathy observed. |
| Safety Subgroup Analysis[10] | Not specified in summary | 93.2% (69/74) | Changes were not associated with visual disturbances. |
Experimental Protocols
Methodology 1: Slit-Lamp Examination for Vortex Keratopathy
-
Patient Preparation: Ensure the patient is comfortably seated at the slit lamp, with their chin on the chin rest and forehead against the headrest.
-
Initial Examination: Begin with low magnification (10x) and diffuse illumination to get an overall view of the anterior segment of both eyes.
-
Detailed Corneal Assessment:
-
Increase magnification to 16x or higher.
-
Use a parallelepiped beam (a narrow, rectangular slit of light) to create a three-dimensional view of the cornea.
-
Systematically scan the entire cornea, from limbus to limbus, in a zig-zag or spiral pattern.
-
Pay close attention to the inferior and central cornea where the vortex pattern is often most prominent.
-
-
Documentation: Document the presence, location, and characteristics of any corneal opacities. A grading scale (e.g., mild, moderate, severe) can be used for consistency. Photography through the slit lamp can be used for longitudinal follow-up.
Methodology 2: Corneal Imaging with Spectral-Domain Optical Coherence Tomography (SD-OCT)
-
Patient Positioning: Position the patient at the SD-OCT machine, ensuring proper alignment and fixation.
-
Scan Protocol: Select a high-resolution corneal scanning protocol. The "Anterior Segment Cube 512x128" or similar volumetric scan is recommended to obtain a 3D image of the cornea.[19]
-
Image Acquisition: Acquire scans of the central 6mm of the cornea. Ensure the scan is centered on the corneal vertex.[12]
-
Image Analysis:
-
Manually review the cross-sectional images (B-scans) to identify any hyper-reflective deposits in the epithelial layer.
-
Use the device's software to generate an epithelial thickness map. While vortex keratopathy is not primarily a change in thickness, localized irregularities may be observed.
-
Analyze the en face images, if available, to visualize the whorl-like pattern of the deposits.
-
Troubleshooting Guides
Issue 1: Difficulty Visualizing Vortex Keratopathy with Slit-Lamp
-
Question: The characteristic whorl-like pattern is not clearly visible, but I suspect the presence of vortex keratopathy. What can I do?
-
Answer:
-
Optimize Illumination: Use a parallelepiped beam and vary the angle of illumination. Sclerotic scatter, where the light is directed at the limbus, can sometimes highlight subtle corneal opacities.
-
Increase Magnification: Use the highest magnification that maintains a clear image.
-
Use a Red-Free Filter: A green filter can sometimes enhance the contrast of the golden-brown deposits against the cornea.
-
Consider Indirect Illumination: Focus the light adjacent to the area of interest to see if the deposits are illuminated by scattered light.
-
Issue 2: Artifacts in SD-OCT Imaging of the Cornea
-
Question: My SD-OCT images of the cornea have artifacts that are interfering with the assessment of the epithelium. How can I minimize these?
-
Answer:
-
Blink and Tear Film Issues: Ensure the patient blinks normally before the scan to maintain a stable tear film. Instilling a single drop of artificial tears 5 minutes before imaging can help improve image quality.[19]
-
Motion Artifacts: Instruct the patient to fixate steadily on the target and to hold still during the scan. Repeat the scan if motion is evident (visible as jagged lines or breaks in the image).
-
Segmentation Errors: Manually review the automated segmentation lines that delineate the different corneal layers. If the software has incorrectly identified the epithelial boundaries, manually correct them if the software allows, or be aware of the error during interpretation.
-
Poor Signal Strength: This can be caused by factors like cataracts or dry eye.[20] Address underlying issues where possible (e.g., artificial tears for dry eye). A poor signal strength will be indicated on the device's quality score.
-
Issue 3: Differentiating this compound-Induced Keratopathy from Imaging Artifacts
-
Question: I see hyper-reflective spots on the SD-OCT. How can I be sure they are part of vortex keratopathy and not just noise or an artifact?
-
Answer:
-
Correlate with Slit-Lamp Findings: The most reliable method is to correlate the location of the hyper-reflective areas on the OCT with the opacities seen during the slit-lamp examination.
-
Look for the Characteristic Pattern: True vortex keratopathy will typically show a swirling or linear pattern of deposits, especially when viewed on en face reconstructions. Randomly scattered hyper-reflective spots are more likely to be noise.
-
Check Scan Quality: Review the scan's quality score. Low-quality scans are more prone to artifacts that can mimic pathology.
-
Repeat the Scan: If in doubt, repeat the scan to see if the "deposits" are reproducible. Artifacts are often inconsistent between scans.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound-induced vortex keratopathy.
Caption: Experimental workflow for monitoring vortex keratopathy.
Caption: Logical relationship for differential diagnosis of vortex keratopathy.
References
- 1. researchgate.net [researchgate.net]
- 2. uthsc.edu [uthsc.edu]
- 3. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Drugs Inducing Phospholipidosis by Novel in vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug-induced corneal deposits: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug-induced corneal epithelial changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tga.gov.au [tga.gov.au]
- 12. 2.3. Spectral-Domain-Optical Coherence Tomography [bio-protocol.org]
- 13. The Nuts and Bolts of Fundus Autofluorescence Imaging - American Academy of Ophthalmology [aao.org]
- 14. upjo.org [upjo.org]
- 15. In Vivo Confocal Microscopic Observations of Vortex Keratopathy in Patients with Amiodarone-Induced Keratopathy and Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ophthalmic Manifestations in Fabry Disease: Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Randomized Placebo-Controlled Trial Evaluating the Ophthalmic Safety of Single-Dose this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Spectral-domain OCT [bio-protocol.org]
- 20. Don’t Be Fooled: Spotting OCT Artifacts [reviewofophthalmology.com]
Technical Support Center: Refining Tafenoquine Treatment for Relapsing Malaria in Southeast Asia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tafenoquine for the radical cure of Plasmodium vivax malaria in Southeast Asia.
Frequently Asked Questions (FAQs)
Q1: Why is there a need to refine this compound treatment regimens specifically for Southeast Asia?
A1: Phase 3 clinical trials have shown that the standard 300mg adult dose of this compound has a lower radical curative efficacy against P. vivax malaria in Southeast Asia compared to other regions.[1][2] Studies in Southeast Asian trial sites reported a cure rate of only 74% with the 300mg dose.[2] This has prompted further research to optimize the dosage for this specific population.
Q2: What is the current recommended approach to optimize this compound dosage in this region?
A2: A multi-center, double-blind randomized clinical trial, the Southeast Asia Dose Optimization of this compound (SEADOT) study, is currently underway to compare the efficacy of the standard 300mg dose to a 50% higher dose (e.g., 450mg in adults).[1][2][3] The hypothesis is that the higher dose will achieve a recurrence-free efficacy of over 90%.[1]
Q3: What is the significance of G6PD deficiency when using this compound?
A3: this compound, like other 8-aminoquinolines, can induce severe hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[4][5][6] Therefore, mandatory quantitative G6PD testing is required before prescribing this compound to ensure patient safety.[7][8][9] this compound is contraindicated in patients with G6PD deficiency (less than 70% of normal enzyme activity).[4][9]
Q4: How does CYP2D6 metabolism affect this compound efficacy?
A4: Unlike primaquine, which requires activation by the CYP2D6 enzyme, current evidence suggests that this compound's efficacy is not significantly affected by CYP2D6 metabolizer status.[10][11][12] Retrospective analysis of clinical trial data showed that reduced CYP2D6 activity was not associated with an increased relapse rate in patients treated with this compound.[11][12]
Troubleshooting Guides
Issue 1: Lower than expected treatment efficacy.
| Possible Cause | Troubleshooting Step | Rationale |
| Sub-optimal dosage for the Southeast Asian patient population. | Consider participating in or referring to the findings of the SEADOT clinical trial which is evaluating a higher dose regimen (e.g., 450mg for adults).[1][2][3] | The standard 300mg dose has demonstrated lower efficacy in this region.[1][2] |
| Poor patient adherence to the full treatment course (if applicable, though this compound is a single dose). | While this compound is a single-dose therapy, ensure patients receive and retain the full dose. If vomiting occurs within 1 hour of administration, a repeat dose may be considered.[10] | Incomplete dosing will lead to treatment failure. |
| Drug-drug interactions reducing this compound efficacy. | Review the patient's concomitant medications for potential interactions. A comprehensive list of interacting drugs is provided in Table 2. | Certain drugs can alter the metabolism and effectiveness of this compound.[1][13][14] |
Issue 2: Suspected hemolytic anemia in a patient post-tafenoquine administration.
| Possible Cause | Troubleshooting Step | Rationale |
| Undiagnosed G6PD deficiency or intermediate G6PD activity. | Immediately perform a quantitative G6PD activity test. Monitor hemoglobin levels and clinical signs of hemolysis (e.g., jaundice, dark urine). Provide supportive care, which may include blood transfusion in severe cases.[4][15] | This compound can cause severe hemolysis in G6PD deficient individuals.[4][5][6] |
| Incorrect G6PD test result prior to treatment. | Review the G6PD testing methodology and results. Ensure a reliable, quantitative test was used.[9] | Qualitative tests may not be sufficient to identify all at-risk individuals, especially female heterozygotes.[9] |
Data Presentation
Table 1: this compound Efficacy in Southeast Asia (DETECTIVE Phase 2b Trial)
| Treatment Arm | Dose | Recurrence-Free Rate at 6 Months |
| This compound | 300 mg | 74%[2] |
| Primaquine | 3.5 mg/kg total dose | ~77%[16] |
Table 2: Key Drug-Drug Interactions with this compound
| Interacting Drug Class/Drug | Potential Effect | Recommendation |
| Substrates of OCT2 and MATE transporters (e.g., metformin, dofetilide) | Increased plasma concentrations of the co-administered drug, leading to potential toxicity.[3][8][13] | Avoid co-administration. If unavoidable, monitor for toxicities and consider dose reduction of the substrate drug.[3][8][13] |
| Drugs that prolong the QT interval (e.g., artemether) | Increased risk of QTc prolongation.[1] | Use with caution and monitor ECG if necessary. |
| Drugs that can cause methemoglobinemia (e.g., benzocaine, dapsone) | Increased risk of methemoglobinemia.[1][13] | Monitor for signs and symptoms of methemoglobinemia. |
| CYP2D6 inhibitors (e.g., bupropion, fluoxetine) | May decrease metabolism of this compound, but clinical significance on efficacy is likely minimal.[1] | No specific dose adjustment is currently recommended based on CYP2D6 status.[10][11] |
Experimental Protocols
Protocol 1: Quantitative G6PD Activity Assay (Spectrophotometric Method)
This protocol is a summary of a standard spectrophotometric assay for determining G6PD enzyme activity.
Principle: The rate of NADPH production, which is proportional to G6PD activity, is measured by the increase in absorbance at 340 nm.
Materials:
-
Whole blood sample collected in EDTA
-
G6PD assay kit (containing G6PD substrate, NADP+, and lysis buffer)
-
Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature (e.g., 37°C)
-
Cuvettes
-
Pipettes and tips
Procedure:
-
Sample Preparation: Lyse the red blood cells according to the kit manufacturer's instructions to release the G6PD enzyme.
-
Reagent Preparation: Prepare the assay reagent mixture containing the G6PD substrate and NADP+ as per the kit protocol.
-
Assay: a. Add a specific volume of the hemolysate to the reaction mixture in a cuvette. b. Incubate the mixture at a constant temperature (e.g., 37°C). c. Measure the change in absorbance at 340 nm over a defined period (e.g., 5 minutes).
-
Calculation: Calculate the G6PD activity, typically expressed as units per gram of hemoglobin (U/g Hb), based on the rate of change in absorbance.
DOT Diagram: G6PD Quantitative Assay Workflow
Caption: Workflow for quantitative G6PD activity determination.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: this compound is extracted from plasma, separated from other components by liquid chromatography, and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio.
Materials:
-
Human plasma sample (stored at -80°C)
-
This compound analytical standard and internal standard (e.g., deuterated this compound)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
Procedure:
-
Sample Preparation (Protein Precipitation): a. To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent like acetonitrile containing the internal standard. b. Vortex to mix and then centrifuge to pellet the precipitated proteins. c. Transfer the supernatant to a clean tube for analysis.
-
LC Separation: a. Inject a small volume of the supernatant onto the analytical column. b. Use a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) to separate this compound from other plasma components.
-
MS/MS Detection: a. The eluent from the LC column is introduced into the mass spectrometer. b. Use positive ion electrospray ionization (ESI+). c. Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantification: a. Generate a calibration curve using known concentrations of the this compound analytical standard. b. Quantify the concentration of this compound in the plasma sample by comparing its peak area ratio to the internal standard against the calibration curve.
DOT Diagram: this compound Quantification Workflow
Caption: Workflow for this compound quantification in plasma.
DOT Diagram: this compound Radical Cure Logic
Caption: Decision pathway for this compound radical cure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 3. Krintafel, Arakoda (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. This compound: a toxicity overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of this compound for Plasmodium vivax Malaria Prophylaxis and Radical Cure: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 2D6 (CYP2D6) and glucose-6-phosphate dehydrogenase (G6PD) genetic variations in Thai vivax malaria patients: Implications for 8-aminoquinoline radical cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.path.org [media.path.org]
- 8. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound and G6PD: a primer for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound treatment of Plasmodium vivax malaria: suggestive evidence that CYP2D6 reduced metabolism is not associated with relapse in the Phase 2b DETECTIVE trial | Medicines for Malaria Venture [mmv.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. This compound Interactions Checker - Drugs.com [drugs.com]
- 15. ajtmh.org [ajtmh.org]
- 16. gh.bmj.com [gh.bmj.com]
Validation & Comparative
A Comparative Analysis of Tafenoquine and Primaquine for the Radical Cure of Plasmodium vivax Malaria
For Immediate Release
[City, State] – [Date] – In the landscape of antimalarial therapeutics, the radical cure of Plasmodium vivax, which involves the eradication of dormant liver-stage parasites (hypnozoites) to prevent relapse, has long been dominated by primaquine. The recent introduction of tafenoquine offers a single-dose alternative, prompting a comprehensive evaluation of their comparative efficacy, safety, and operational advantages. This guide provides a meta-analytical comparison of this compound and primaquine, synthesizing data from key clinical trials to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, an 8-aminoquinoline like primaquine, has demonstrated efficacy in preventing P. vivax relapse. Its primary advantage lies in its single-dose administration, which can significantly improve patient adherence compared to the 14-day regimen of primaquine.[1] However, meta-analyses of pivotal clinical trials indicate that while this compound is effective, it was not shown to be non-inferior to primaquine in preventing recurrence.[2][3][4][5][6] Both drugs share a critical safety concern: the risk of inducing acute hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, mandating G6PD testing prior to administration.[7][8][9][10][11]
Efficacy Comparison
A patient-level meta-analysis of the GATHER and DETECTIVE phase 3 trials provides the most robust comparative efficacy data. The primary endpoint in these studies was the proportion of patients free from recurrence at 6 months.
| Efficacy Outcome (Freedom from Recurrence at 6 Months) | This compound (300 mg single dose) | Primaquine (15 mg daily for 14 days) | Odds Ratio for Recurrence (this compound vs. Primaquine) |
| Patient-Level Meta-Analysis | 67.0% (95% CI, 61.0 to 72.3) | 72.8% (95% CI, 65.6 to 78.8) | 1.81 (95% CI, 0.82 to 3.96) |
Data from a patient-level meta-analysis of the GATHER and DETECTIVE trials.[2][3][4][5][6]
The results of the meta-analysis did not establish the non-inferiority of this compound to primaquine for the radical cure of P. vivax malaria.[2][3][4][5][6]
Safety Profile
The primary safety concern for both this compound and primaquine is drug-induced hemolysis in G6PD-deficient individuals. The safety profiles were comparable in patients with normal G6PD activity.
| Safety Outcome | This compound | Primaquine |
| Protocol-Defined Decrease in Hemoglobin * | 2.4% (4 of 166 patients) | 1.2% (1 of 85 patients) |
| Contraindications | G6PD deficiency or unknown G6PD status, pregnancy, breastfeeding an infant with unknown or deficient G6PD status, history of psychotic disorders.[7][12][13] | Severe G6PD deficiency, pregnancy, concurrent use of other hemolytic drugs.[8][14] |
| Common Adverse Events | Dizziness, nausea, vomiting, headache. | Nausea, vomiting, stomach cramps.[14] |
*A protocol-defined decrease in hemoglobin was defined as >3.0 g/dL or ≥30% from baseline, or to a level of <6.0 g/dL.[3][4][5][6]
In patients with normal G6PD enzyme activity, the decline in hemoglobin levels with this compound did not differ significantly from that with primaquine.[2][3][4][5][6]
Experimental Protocols
The comparative data for this compound and primaquine are primarily derived from two key phase 3, prospective, double-blind, randomized, controlled trials: DETECTIVE and GATHER .
DETECTIVE Trial
-
Objective: To assess the efficacy and safety of a single 300 mg dose of this compound for the radical cure of P. vivax malaria.
-
Design: Prospective, double-blind, randomized, placebo-controlled superiority trial.
-
Patient Population: Patients with uncomplicated P. vivax malaria and G6PD activity >70%.
-
Intervention Arms:
-
This compound (300 mg single dose) co-administered with chloroquine.
-
Placebo co-administered with chloroquine.
-
Primaquine (15 mg daily for 14 days) as a benchmark positive control.
-
-
Primary Endpoint: Proportion of patients free from recurrence at 6 months.
-
Key Exclusion Criteria: Mixed plasmodium species, severe malaria, hemoglobin level <7 g/dL.
GATHER Trial
-
Objective: To compare the safety profile of a single 300 mg dose of this compound against a 14-day course of primaquine.
-
Design: Prospective, double-blind, randomized, controlled trial.
-
Patient Population: Patients with uncomplicated P. vivax malaria and G6PD activity >40%.
-
Intervention Arms:
-
This compound (300 mg single dose) co-administered with chloroquine.
-
Primaquine (15 mg daily for 14 days) co-administered with chloroquine.
-
-
Primary Endpoint: Protocol-defined decrease in hemoglobin.
-
Key Secondary Endpoint: Freedom from recurrence of P. vivax parasitemia at 6 months.
-
Follow-up: Patients were followed for 180 days with scheduled visits to monitor for parasitemia and adverse events.[15]
Visualizations
Signaling Pathway of 8-Aminoquinoline-Induced Hemolysis in G6PD Deficiency
Caption: 8-aminoquinoline-induced hemolysis in G6PD deficiency.
Experimental Workflow for a Comparative Clinical Trial
References
- 1. tandfonline.com [tandfonline.com]
- 2. Killing of Plasmodium vivax by Primaquine and this compound | PVIVAX [vivaxmalaria.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical pharmacology of this compound in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Single-Dose this compound to Prevent Relapse of Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Primaquine for Plasmodium vivax radical cure: What we do not know and why it matters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1128 A global survey of P. vivax genome variation in samples from two GSK phase 3 clinical trials of this compound in Pv relapse/reinfection (trial names DETECTIVE and GATHER) [malariagen.net]
- 15. ovid.com [ovid.com]
Long-Term Safety and Efficacy of Tafenoquine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Tafenoquine, an 8-aminoquinoline antimalarial agent, represents a significant advancement in the prevention and treatment of Plasmodium vivax malaria, primarily due to its single-dose regimen for radical cure (prevention of relapse). This guide provides a comprehensive comparison of the long-term safety and efficacy of this compound against placebo and the historical standard-of-care, primaquine, supported by data from pivotal clinical studies.
Executive Summary
Long-term studies have demonstrated that this compound is a generally well-tolerated and effective option for malaria prophylaxis and the prevention of relapse of P. vivax malaria. Its safety and efficacy are comparable to primaquine, with the significant advantage of improved patient adherence due to a single-dose administration for radical cure. The primary safety concern associated with this compound, similar to other 8-aminoquinolines, is the risk of drug-induced hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Therefore, G6PD testing is mandatory before administration.
Efficacy Comparison
This compound has been evaluated in multiple clinical trials for both malaria prophylaxis and the radical cure of P. vivax malaria.
Prophylaxis
In a study with nonimmune subjects, this compound demonstrated high protective efficacy against both P. falciparum and P. vivax malaria. The efficacy was comparable to that of mefloquine, another common prophylactic agent.
Radical Cure of P. vivax Malaria
For the prevention of relapse, single-dose this compound has shown significant efficacy compared to placebo and non-inferiority to a 14-day course of primaquine in several studies.
Table 1: Efficacy of this compound for Radical Cure of P. vivax Malaria (6-Month Follow-up)
| Study/Analysis | Treatment Group | Recurrence-Free Rate (%) | Comparator Group | Recurrence-Free Rate (%) |
| DETECTIVE Part 2 | This compound 300 mg | 62.4 | Placebo | 27.7[1] |
| GATHER | This compound 300 mg | 72.7 | Primaquine 15 mg/day for 14 days | Not directly compared in this study |
| Patient-level meta-analysis | This compound | 67.0 | Primaquine | 72.8[2] |
| Retrospective Observational Study (Brazil) - Day 90 | This compound | 88.6 | 7-day Primaquine | 83.5 |
| Retrospective Observational Study (Brazil) - Day 180 | This compound | 75.8 | 7-day Primaquine | 73.4 |
Safety and Tolerability Profile
The long-term safety of this compound has been assessed in studies lasting up to 12 months. The overall incidence of adverse events is comparable to placebo, with some specific events being more frequent with this compound.
Table 2: Long-Term Safety of this compound Prophylaxis (12-Month Study)
| Adverse Event | This compound (200 mg weekly) | Placebo |
| Any Adverse Event | 91.0% | 89.9% |
| Serious Ophthalmic Safety Event | 18.2% | 19.0% |
| Cornea Verticillata (reversible) | 54.5% | Not Reported |
| Nausea | 13.0% | Not Reported |
| Psychiatric Adverse Events | Similar incidence in both groups | Similar incidence in both groups |
Source: Novitt-Moreno et al., 2022
Table 3: Comparative Safety of this compound and Primaquine for Radical Cure
| Adverse Event | This compound (300 mg single dose) | Primaquine (15 mg/day for 14 days) |
| Protocol-defined decrease in hemoglobin | 2.4% | 1.2% |
| Frequency of any adverse events | 72% | 75% |
| Frequency of serious adverse events | 4% | 1% |
Source: Llanos-Cuentas et al., 2019
The most clinically significant adverse effect of this compound is hemolytic anemia in individuals with G6PD deficiency.[3] This is due to the generation of reactive oxygen species by 8-aminoquinolines, which can damage red blood cells with low levels of the protective G6PD enzyme. Therefore, quantitative G6PD testing is essential before prescribing this compound.[3]
Experimental Protocols
DETECTIVE and GATHER Trials (Phase 3, Randomized, Double-Blind)
-
Objective: To assess the efficacy, safety, and tolerability of a single 300 mg dose of this compound for the radical cure of P. vivax malaria.
-
Participants: Patients aged ≥16 years with confirmed P. vivax malaria and normal G6PD activity.
-
Intervention:
-
All patients received a standard 3-day course of chloroquine to treat the acute blood-stage infection.
-
Patients were then randomized to receive either:
-
A single 300 mg dose of this compound.
-
A 14-day course of primaquine (15 mg daily).
-
A placebo (in the DETECTIVE study).
-
-
-
Primary Endpoints:
-
Efficacy: Recurrence-free rate at 6 months.
-
Safety: Incidence of adverse events, with a focus on clinically significant hemoglobin decline.
-
-
Follow-up: Patients were followed for 180 days with regular clinical and laboratory assessments.
Long-Term Safety Study (Randomized, Double-Blind, Placebo-Controlled)
-
Objective: To evaluate the long-term safety of this compound for malaria prophylaxis.
-
Participants: Healthy adult volunteers.
-
Intervention: Participants were randomized to receive either 200 mg of this compound weekly or a placebo for 52 weeks.
-
Safety Assessments: Included general adverse events, ophthalmic examinations, neuropsychiatric evaluations, and laboratory tests at scheduled visits up to 64 weeks.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound against Plasmodium parasites.
Typical Clinical Trial Workflow for this compound Radical Cure Studies
Caption: A typical workflow for a Phase 3 clinical trial comparing this compound and primaquine.
References
Cost-effectiveness analysis of Tafenoquine versus primaquine for malaria relapse prevention
A Comparative Guide for Researchers and Drug Development Professionals
The prevention of Plasmodium vivax malaria relapse presents a significant challenge in global health. For decades, primaquine has been the standard of care, requiring a 14-day course of treatment that often suffers from poor patient adherence. The recent introduction of tafenoquine, a single-dose alternative, offers a promising solution to improve treatment completion rates. This guide provides a comprehensive cost-effectiveness analysis of this compound versus primaquine, summarizing key experimental data and methodologies to inform researchers, scientists, and drug development professionals.
Executive Summary
Recent studies consistently demonstrate that this compound, when coupled with appropriate glucose-6-phosphate dehydrogenase (G6PD) deficiency screening, is a cost-effective intervention for preventing P. vivax relapse compared to primaquine, particularly in settings with low adherence to the 14-day primaquine regimen. The primary driver of this compound's cost-effectiveness is its single-dose regimen, which significantly improves adherence and, consequently, reduces the number of costly relapses. While the upfront cost of this compound and the necessary G6PD testing is higher than that of primaquine, these costs are often offset by the savings from averted medical expenditures associated with treating relapses.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from various studies comparing this compound and primaquine.
Table 1: Efficacy in Preventing Malaria Relapse
| Drug | Regimen | Recurrence-Free Rate at 6 Months | Study Population | Citation |
| This compound | Single 300 mg dose | 67.0% (95% CI, 61.0 to 72.3) | Peru, Brazil, Colombia, Vietnam, Thailand | [1][2][3] |
| Primaquine | 15 mg daily for 14 days | 72.8% (95% CI, 65.6 to 78.8) | Peru, Brazil, Colombia, Vietnam, Thailand | [1][2][3] |
| This compound | Single 300 mg dose | N/A (prevented 77.78% of relapses over a decade in a model) | South Korea (model) | [4][5] |
| Primaquine | 14-day treatment | N/A (relapse probability of 0.04 in a model) | South Korea (model) | [4][5] |
Table 2: Cost Comparison
| Cost Component | This compound Arm | Primaquine Arm | Country | Citation |
| Drug Treatment | $57.37 | $3.71 (14-day course) | South Korea | [4][5] |
| G6PD Rapid Diagnostic Testing | $7.76 | Not always required | South Korea | [4][5] |
| Total Initial Cost (Drug + G6PD Test) | $65.13 | $3.71 | South Korea | [4][5] |
| Average Medical Expenditure per Malaria Episode | $1444.79 | $1444.79 | South Korea | [4][5] |
| Gold Standard G6PDd testing with Primaquine | $46 | Brazil | [6] | |
| RDT with this compound | $110 | Brazil | [6] |
Table 3: Cost-Effectiveness Outcomes
| Metric | Value | Scenario | Country | Citation |
| Incremental Benefit-Cost Ratio (IBCR) | 0 to 3.21 | As this compound relapse probability decreases from 0.04 to 0.01 | South Korea | [4][5] |
| Incremental Cost-Effectiveness Ratio (ICER) | $154 to $1,836 per DALY averted | Varies with primaquine adherence assumptions | Brazil | [7] |
| Net Monetary Benefit | Positive (20,713.84 ± 7,167.46 RSD) | Base case analysis | Serbia | [8][9] |
| ICER | $2894 per DALY averted | Compared to current practice (primaquine without G6PD screening) | Brazil | [10] |
| ICER | $1776 per hospitalization averted | RDT-Tafenoquine vs. Gold Standard G6PD-Primaquine | Brazil | [6] |
| ICER | $14141 per relapse prevented | RDT-Tafenoquine vs. Gold Standard G6PD-Primaquine | Brazil | [6] |
Experimental Protocols
The cost-effectiveness analyses cited in this guide predominantly utilize mathematical modeling to simulate the long-term health and economic outcomes of different treatment strategies. The primary methodologies employed are:
-
Decision Tree Models: These models map out the possible pathways a patient might take, from initial diagnosis and treatment to potential outcomes like relapse or cure. Each branch of the tree is assigned a probability and a cost, allowing for the calculation of the expected cost and health outcome for each strategy. For instance, a study in Brazil used a decision tree model to compare this compound with G6PD screening against primaquine with and without screening over a 12-month period.[10]
-
Markov Models: These models are used to simulate the progression of a cohort of patients through different health states over time (e.g., healthy, infected, relapsed, deceased). The model is run in cycles (e.g., 1-month cycles over a 10-year time horizon), with transition probabilities determining the movement of patients between states. A Serbian study employed a five-state, 1-month cycle Markov model to compare the cost-utility of this compound and primaquine.[8][9]
-
Dynamic Transmission Models: These models are more complex and simulate the transmission of malaria within a population over time. They can account for factors like herd immunity and the impact of treatment on reducing the overall transmission of the disease. A Korean study expanded a dynamic transmission model to predict the incidence of P. vivax malaria over a decade under different treatment scenarios.[4][5][11]
Key Parameters in the Models: The models are parameterized using data from a variety of sources, including:
-
Clinical trials: for efficacy and safety data (e.g., relapse rates, adverse event probabilities).[1][2][3]
-
Epidemiological studies: for data on disease incidence, prevalence, and G6PD deficiency rates.
-
Healthcare databases: for cost data (e.g., drug costs, hospitalization costs).[4][5]
-
Literature reviews: for adherence rates and other parameters.[12]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Factors influencing the cost-effectiveness of malaria relapse prevention strategies.
Caption: A typical experimental workflow for a cost-effectiveness analysis of this compound vs. primaquine.
Caption: A simplified clinical decision-making pathway for prescribing this compound or primaquine.
Conclusion
The evidence strongly suggests that single-dose this compound, when accompanied by G6PD screening, is a cost-effective strategy for the radical cure of P. vivax malaria, particularly in populations where adherence to a 14-day primaquine regimen is challenging. The improved adherence with this compound leads to a reduction in malaria relapses, which in turn decreases the overall healthcare costs associated with managing the disease. For researchers and drug development professionals, these findings underscore the importance of considering patient adherence and the economic landscape in the development and implementation of new antimalarial therapies. Future research should continue to evaluate the long-term cost-effectiveness of this compound in diverse epidemiological settings and explore strategies to optimize the delivery of G6PD testing in resource-limited areas.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — MORU Tropical Health Network [tropmedres.ac]
- 3. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cost-benefit-analysis-of-tafenoquine-for-radical-cure-of-plasmodium-vivax-malaria-in-korea - Ask this paper | Bohrium [bohrium.com]
- 5. Cost-Benefit Analysis of this compound for Radical Cure of Plasmodium vivax Malaria in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ISPOR - COST-EFFECTIVENESS ANALYSIS OF this compound WITH A RAPID DIAGNOSTIC TEST FOR G6PD DEFICIENCY IN PATIENTS WITH PLASMODIUM VIVAX INFECTIONS IN BRAZIL [ispor.org]
- 7. This compound following G6PD screening versus primaquine for the treatment of vivax malaria in Brazil: A cost-effectiveness analysis using a transmission model | PLOS Medicine [journals.plos.org]
- 8. Cost-utility of this compound vs. primaquine for the radical cure (prevention of relapse) of Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cost-utility of this compound vs. primaquine for the radical cure (prevention of relapse) of malaria | PVIVAX [vivaxmalaria.org]
- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. This compound following G6PD screening versus primaquine for the treatment of vivax malaria in Brazil: A cost-effectiveness analysis using a transmission model - PMC [pmc.ncbi.nlm.nih.gov]
Clinical trial results comparing single-dose Tafenoquine with a 14-day course of primaquine
A comprehensive analysis of clinical trial data on the efficacy and safety of single-dose tafenoquine versus a 14-day course of primaquine for the radical cure of Plasmodium vivax malaria. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison based on pivotal clinical trial results.
Executive Summary
This compound, a single-dose 8-aminoquinoline, offers a significant adherence advantage over the standard 14-day course of primaquine for the radical cure of P. vivax malaria.[1][2] Clinical trials have demonstrated the efficacy of this compound, although non-inferiority to primaquine was not consistently shown in all analyses.[3][4][5] Safety profiles are broadly similar, with a key concern for both drugs being hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[5] This guide presents a detailed comparison of the clinical trial data, experimental protocols, and a visual representation of the trial workflow.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from major clinical trials comparing single-dose this compound with a 14-day course of primaquine.
Table 1: Efficacy Outcomes - Recurrence-Free Rates at 6 Months
| Clinical Trial | This compound (300mg single dose) | Primaquine (15mg daily for 14 days) | Placebo | Key Findings |
| DETECTIVE (Phase 3) | 62.4% | 69.6% | 27.7% | Both this compound and primaquine were significantly more effective than placebo in preventing relapse.[1][2][6] |
| GATHER (Phase 3) Meta-Analysis | 67.0% | 72.8% | N/A | This compound was not shown to be non-inferior to primaquine in this patient-level meta-analysis.[3][4][5][7] |
| DETECTIVE (Phase 2b) | 89.2% | 77.3% | 37.5% (Chloroquine alone) | The 300mg dose of this compound showed higher efficacy than primaquine in this dose-selection study.[8] |
| EFFORT Trial | Similar effectiveness to high-dose primaquine | Outperformed low-dose 14-day primaquine | N/A | High-dose short-course primaquine and single-dose this compound were both more effective than the standard low-dose 14-day regimen under real-world (unsupervised) conditions.[9] |
Table 2: Safety Outcomes
| Clinical Trial | Key Safety Endpoint | This compound Group | Primaquine Group | Placebo Group |
| GATHER (Phase 3) | Protocol-defined decrease in hemoglobin (>3.0 g/dL or ≥30% from baseline) | 2.4% (4 of 166 patients) | 1.2% (1 of 85 patients) | N/A |
| DETECTIVE (Phase 3) | Decline in hemoglobin of >3 g/dL or ≥ 30% of baseline | 5.4% (14 of 260 patients) | 1.6% (2 of 129 patients) | 1.5% (2 of 133 patients) |
| DETECTIVE (Phase 3) | Overall Adverse Events (first 29 days) | 48.8% | 46.5% | 48.9% |
| DETECTIVE (Phase 3) | Serious Adverse Events | 8.1% | 3.1% | 4.5% |
| GATHER (Phase 3) | Overall Adverse Events | 72% | 75% | N/A |
| GATHER (Phase 3) | Serious Adverse Events | 4% | 1% | N/A |
Experimental Protocols
The pivotal phase 3 trials, DETECTIVE and GATHER, employed similar methodologies to evaluate the efficacy and safety of this compound compared to primaquine.
1. Study Design:
-
DETECTIVE: A phase 3, multicenter, double-blind, randomized, placebo-controlled trial.[1][2]
-
GATHER: A phase 3, prospective, double-blind, double-dummy, randomized, controlled trial.[3][4][5]
2. Patient Population:
-
Inclusion criteria stipulated normal or moderately deficient glucose-6-phosphate dehydrogenase (G6PD) enzyme activity to mitigate the risk of drug-induced hemolysis.[3][4][5]
3. Treatment Regimens:
-
All patients in the active treatment and placebo arms received a standard 3-day course of chloroquine to treat the blood-stage infection.[1][2][3][4][5]
-
This compound Arm: A single 300mg dose of this compound.[1][2][3][4][5]
-
Primaquine Arm: 15mg of primaquine administered daily for 14 days.[1][2][3][4][5]
-
Placebo Arm (DETECTIVE trial): A placebo to match either this compound or primaquine.[1][2]
-
In the GATHER trial, a double-dummy design was used where patients received either active this compound and a primaquine placebo, or active primaquine and a this compound placebo.[3][4][5]
4. Primary Endpoints:
-
Efficacy (DETECTIVE and Meta-Analysis): Freedom from recurrence of P. vivax parasitemia at 6 months.[3][4][5]
-
Safety (GATHER): A protocol-defined decrease in hemoglobin level.[3][4][5]
5. Follow-up:
-
Patients were followed for a period of 180 days (6 months) to monitor for recurrence of infection and adverse events.[3][4][5]
Mandatory Visualization
The following diagram illustrates the logical workflow of the pivotal clinical trials comparing single-dose this compound with a 14-day course of primaquine.
Caption: Workflow of clinical trials comparing this compound and primaquine.
References
- 1. gsk.com [gsk.com]
- 2. mmv.org [mmv.org]
- 3. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — MORU Tropical Health Network [tropmedres.ac]
- 4. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria | Medicines for Malaria Venture [mmv.org]
- 8. This compound plus chloroquine for the treatment and relapse prevention of Plasmodium vivax malaria (DETECTIVE): a multicentre, double-blind, randomised, phase 2b dose-selection study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New evidence from the EFFORT Trial: this compound and high-dose short-course primaquine are highly effective for vivax malaria | APMEN [apmen.org]
Tafenoquine vs. Primaquine for Plasmodium vivax Relapse: A Comparative Guide for Researchers
A comprehensive analysis of the efficacy of tafenoquine in preventing Plasmodium vivax malaria relapse across different geographical regions reveals notable variations influenced by local relapse patterns. This guide provides a detailed comparison with the standard-of-care, primaquine, supported by data from pivotal clinical trials, to inform researchers, scientists, and drug development professionals.
The introduction of this compound, a single-dose 8-aminoquinoline, marked a significant advancement in the radical cure of P. vivax malaria, offering a potential solution to the adherence challenges associated with the 14-day primaquine regimen. However, its efficacy is not uniform across all endemic regions, a factor largely attributed to the diverse relapse characteristics of P. vivax strains.
Regional Efficacy Insights from Clinical Trials
Two key phase III clinical trials, DETECTIVE and GATHER, provide the most robust data on the comparative efficacy of this compound and primaquine. These studies were conducted across a range of geographical locations, including South America (Brazil, Peru, Colombia) and Southeast Asia (Thailand, Vietnam, Cambodia, Philippines), regions known to harbor P. vivax strains with different relapse periodicities.
Plasmodium vivax relapse patterns are broadly categorized into two main types:
-
Short-latency (frequent relapse): Characterized by relapses occurring every 3-6 weeks, this pattern is common in tropical regions like Southeast Asia and Oceania.
-
Long-latency: Involves a dormant period of 8-10 months or longer before the first relapse, typically seen in temperate and sub-tropical zones.
Studies in the Amazonian regions of Peru, Brazil, and Colombia indicate a high frequency of relapses, with most occurring within a few months of the primary infection, suggesting a predominance of short-latency phenotypes in these areas as well. For instance, in Turbo, Colombia, 86% of first recurrences were observed between 51 and 110 days post-treatment[1]. Similarly, in the Brazilian Amazon, a median time to first recurrence of 65 days has been reported[2].
The clinical trial data indicate a geographical divergence in the relative efficacy of this compound compared to primaquine.
Data Presentation: Efficacy in Preventing P. vivax Relapse
| Clinical Trial | Region | Treatment Arm | Number of Patients | Recurrence-Free Rate at 6 Months (%) |
| DETECTIVE (Phase 3) | Overall | This compound (300mg, single dose) | 260 | 62.4 |
| Primaquine (15mg/day for 14 days) | 129 | 69.6 | ||
| Placebo | 133 | 27.7 | ||
| Southeast Asia | This compound | 50 | 59.4 | |
| Primaquine | 26 | 91.5 | ||
| South America | This compound | - | Similar to Primaquine | |
| GATHER (Phase 3) | Overall (Meta-analysis with DETECTIVE) | This compound (300mg, single dose) | 327 | 69.1 |
| Primaquine (15mg/day for 14 days) | 183 | 73.2 | ||
| Southeast Asia | This compound | - | Hazard Ratio for Recurrence: 0.32 (vs. Placebo) | |
| Primaquine | - | Hazard Ratio for Recurrence: 0.06 (vs. Placebo) | ||
| South America | This compound | - | Hazard Ratio for Recurrence: 0.30 (vs. Placebo) | |
| Primaquine | - | Hazard Ratio for Recurrence: 0.35 (vs. Placebo) |
In a sub-group analysis of the DETECTIVE trial, a notable difference in efficacy was observed in Southeast Asia, where primaquine showed a significantly higher recurrence-free rate (91.5%) compared to this compound (59.4%). Conversely, in South America, the efficacy of both drugs was comparable. The GATHER trial's hazard ratios for recurrence further support this trend, with primaquine demonstrating a more pronounced effect in preventing relapse compared to this compound in Asia, while their effects were similar in South America. This suggests that the frequent and intense relapse patterns of Southeast Asian P. vivax strains may be better managed by the extended 14-day course of primaquine.
Experimental Protocols
The methodologies for the pivotal DETECTIVE and GATHER trials were robust and well-documented.
DETECTIVE (Dose and Efficacy Trial Evaluating Chloroquine and this compound In Vivax Elimination) - Phase 3
-
Study Design: A double-blind, double-dummy, randomized, parallel-group, placebo-controlled trial[3].
-
Patient Population: Patients aged ≥16 years with microscopically confirmed P. vivax monoinfection and normal glucose-6-phosphate dehydrogenase (G6PD) activity[3][4].
-
Treatment Arms:
-
This compound (300 mg single dose) + Chloroquine + Primaquine placebo for 14 days.
-
Primaquine (15 mg daily for 14 days) + Chloroquine + this compound placebo (single dose).
-
Placebo (single dose this compound and 14-day primaquine placebos) + Chloroquine[4].
-
-
Primary Endpoint: The proportion of patients who were recurrence-free at 6 months.
-
Follow-up: Patients were followed for 180 days.
GATHER (Global Assessment of this compound Hemolytic Risk) - Phase 3
-
Study Design: A prospective, double-blind, double-dummy, randomized, controlled trial[5].
-
Patient Population: Patients with confirmed P. vivax parasitemia, normal G6PD enzyme activity, and female patients with moderate G6PD enzyme deficiency[5].
-
Treatment Arms:
-
This compound (300 mg single dose) + Chloroquine + Primaquine placebo for 14 days.
-
Primaquine (15 mg daily for 14 days) + Chloroquine + this compound placebo (single dose)[5].
-
-
Primary Safety Outcome: A protocol-defined decrease in hemoglobin level[5].
-
Primary Efficacy Outcome: Freedom from recurrence of P. vivax parasitemia at 6 months in a planned patient-level meta-analysis with the DETECTIVE trial[5].
-
Follow-up: Patients were followed for 180 days[5].
Mandatory Visualization
Caption: Comparative efficacy of this compound and primaquine in different geographical regions.
References
- 1. Prospective Study of Plasmodium vivax Malaria Recurrence after Radical Treatment with a Chloroquine-Primaquine Standard Regimen in Turbo, Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium vivax Landscape in Brazil: Scenario and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsk.com [gsk.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the hemolytic potential of Tafenoquine and primaquine in G6PD heterozygous females
For researchers and drug development professionals navigating the complexities of antimalarial therapies, particularly for Plasmodium vivax, the risk of drug-induced hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency is a critical consideration. This guide provides a detailed comparative study of the hemolytic potential of two 8-aminoquinoline drugs, tafenoquine and primaquine, with a specific focus on G6PD heterozygous females, a patient population with a variable and often difficult-to-predict hemolytic risk.
This analysis is based on key clinical trial data and provides an objective comparison of the drugs' performance, supported by experimental data and detailed methodologies.
Quantitative Comparison of Hemolytic Potential
The following tables summarize the key hematological changes observed in G6PD heterozygous females following the administration of this compound and primaquine. The data is derived from a clinical study assessing the hemolytic risk of this compound in healthy female volunteers heterozygous for the G6PD Mahidol variant.[1][2][3]
Table 1: Maximum Decrease in Hemoglobin in G6PD Heterozygous Females (40-60% G6PD activity)
| Treatment Group | Number of Subjects (N) | Mean Maximum Hemoglobin Decrease (g/dL) | Range of Maximum Hemoglobin Decrease (g/dL) |
| This compound 100 mg (single dose) | 6 | Not explicitly stated, but noted as slightly greater than G6PD-normal subjects | - |
| This compound 200 mg (single dose) | 6 | - | - |
| This compound 300 mg (single dose) | 3 | - | -2.65 to -2.95 |
| Primaquine 15 mg (daily for 14 days) | 5 | - | -1.25 to -3.0 |
Table 2: Dose-Limiting Toxicity in G6PD Heterozygous Females (40-60% G6PD activity)
| Treatment Group | Number of Subjects (N) | Subjects with Dose-Limiting Toxicity |
| This compound 100 mg (single dose) | 6 | Not reported to have reached the threshold |
| This compound 200 mg (single dose) | 6 | Not reported to have reached the threshold |
| This compound 300 mg (single dose) | 3 | 3 |
| Primaquine 15 mg (daily for 14 days) | 5 | 3 |
Dose-limiting toxicity was defined as a decrease in hemoglobin of ≥ 2.5 g/dL or a decrease in hematocrit of ≥ 7.5% from pre-treatment values in at least 3 out of 6 subjects.[2]
Table 3: Hemolytic Response to this compound 200 mg in G6PD Heterozygous Females with Higher G6PD Activity
| G6PD Enzyme Level | Number of Subjects (N) | Observations on Hemolysis |
| 61-80% of site median normal | 2 | Less pronounced hemolysis compared to the 40-60% activity group. |
| >80% of site median normal | 5 | Less pronounced hemolysis compared to the 40-60% activity group. |
Experimental Protocols
Comparative Clinical Trial Protocol for Hemolytic Potential Assessment
This protocol is based on the methodology of the study "Hemolytic Potential of this compound in Female Volunteers Heterozygous for Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency (G6PD Mahidol Variant) versus G6PD-Normal Volunteers".[1][2][3]
-
Study Design: An open-label, dose-escalation study.
-
Participants: Healthy female volunteers, both G6PD-normal and G6PD heterozygous for the Mahidol variant. G6PD heterozygous subjects were initially enrolled with G6PD enzyme activity of 40-60% of the normal level. Further cohorts of heterozygous subjects with higher G6PD activity (61-80% and >80%) were also included. A key inclusion criterion was a pre-treatment hemoglobin level of ≥ 12.0 g/dL.[2]
-
Treatment Arms:
-
This compound: Single oral doses of 100 mg, 200 mg, or 300 mg. Dose escalation was stopped when dose-limiting toxicity was observed.
-
Primaquine: 15 mg orally, once daily for 14 days.
-
-
Monitoring and Endpoints:
-
Primary Endpoint: Maximum decrease in hemoglobin from pre-treatment levels.
-
Safety Monitoring: Regular monitoring of hemoglobin and hematocrit.
-
Dose-Limiting Toxicity Definition: A decrease in hemoglobin of ≥ 2.5 g/dL or a decrease in hematocrit of ≥ 7.5% from pre-treatment values in at least 3 out of 6 subjects in a treatment group.[2]
-
G6PD Enzyme Activity Assay (Fluorometric Method)
This is a general protocol for determining G6PD activity in biological samples, which is a crucial step for patient screening in clinical trials involving 8-aminoquinolines.
-
Principle: The assay measures the fluorescence generated by the reduction of NADP+ to NADPH by G6PD. The rate of fluorescence increase is directly proportional to the G6PD activity in the sample.
-
Procedure Outline:
-
Sample Preparation: Prepare cell lysates from red blood cells.
-
Standard Curve: Prepare a series of G6PD standards with known concentrations.
-
Reaction Mixture: Prepare a working solution containing an enzyme probe and NADP+ stock solution in an assay buffer.
-
Assay: Add the reaction mixture to the samples and standards in a 96-well plate.
-
Measurement: Monitor the increase in fluorescence at an excitation/emission wavelength of 540/590 nm in kinetic mode for 30-120 minutes.
-
Calculation: Determine the G6PD activity in the samples by comparing their fluorescence change rate to the standard curve.
-
Assessment of In Vivo Hemolysis
This protocol outlines the standard clinical monitoring for drug-induced hemolysis.
-
Parameters Monitored:
-
Complete Blood Count (CBC): To measure hemoglobin, hematocrit, and red blood cell count.
-
Reticulocyte Count: To assess the bone marrow's response to red blood cell loss.
-
Serum Bilirubin (Indirect): An increase indicates elevated red blood cell breakdown.
-
Lactate Dehydrogenase (LDH): An enzyme released during red blood cell damage.
-
Haptoglobin: A protein that binds to free hemoglobin; levels decrease during hemolysis.
-
-
Clinical Observation: Monitoring for clinical signs of anemia (fatigue, pallor, shortness of breath) and jaundice.
-
Urine Analysis: To check for hemoglobinuria (hemoglobin in the urine).
Visualizations
Experimental Workflow for Comparative Hemolysis Study
Caption: Experimental workflow of the comparative clinical study.
Signaling Pathway of 8-Aminoquinoline-Induced Hemolysis in G6PD-Deficient Erythrocytes
Caption: Signaling pathway of drug-induced hemolysis.
Conclusion
The available data indicates that the hemolytic potential of this compound in G6PD heterozygous females is dose-dependent.[4] At a single dose of 300 mg, this compound induced a similar degree of hemoglobin decline as a 14-day course of 15 mg daily primaquine in individuals with 40-60% G6PD activity.[2][3] Hemolysis was less pronounced in heterozygous females with higher G6PD enzyme activities.[2][4]
These findings underscore the importance of quantitative G6PD testing to stratify hemolytic risk in heterozygous females before administering 8-aminoquinoline therapies.[5] The choice between this compound and primaquine for the radical cure of P. vivax in this patient population requires a careful assessment of the individual's G6PD activity, the dosing regimen, and the potential for drug-induced hemolysis. Further research is needed to establish precise G6PD activity thresholds for the safe administration of these essential antimalarial drugs.
References
- 1. This compound Therapy and G6PD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Drug-Induced Hemolysis in G6PD Deficiency: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Tafenoquine
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Tafenoquine. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials, thereby minimizing risks and promoting best practices in chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. While some safety data sheets (SDS) may classify this compound as non-hazardous, others indicate potential risks, including skin and eye irritation.[1] Therefore, a cautious approach to PPE is recommended.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, impermeable gloves. | To prevent skin contact and absorption.[1][2] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect against splashes and dust particles.[1][2] |
| Respiratory Protection | A suitable respirator should be used. | To avoid inhalation of dust or aerosols.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood. | To minimize inhalation exposure.[1][2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
-
Handling: Avoid the formation of dust and aerosols.[2] Do not breathe mist, gas, or vapors.[2] Ensure all sources of ignition are removed from the handling area.[2]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Spill and Disposal Procedures
In the case of a spill, and for routine disposal, specific procedures must be followed to mitigate environmental contamination and ensure safety.
Spill Containment and Cleanup:
-
Evacuate: Keep people away from and upwind of the spill/leak.[2]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]
-
Absorb: Collect spillage with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).
-
Collect and Dispose: Keep in suitable, closed containers for disposal.[2]
Disposal:
Dispose of unwanted materials and contaminated PPE in accordance with local, state, and federal regulations. It is essential to use a licensed professional waste disposal service.
Visual Guides
The following diagrams illustrate the standard operating procedures for donning and doffing PPE and the disposal of this compound waste.
Caption: Standard procedure for donning and doffing Personal Protective Equipment.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
